molecular formula C8H6FNO3 B1317261 1-(5-Fluoro-2-nitrophenyl)ethanone CAS No. 2250-48-8

1-(5-Fluoro-2-nitrophenyl)ethanone

Cat. No.: B1317261
CAS No.: 2250-48-8
M. Wt: 183.14 g/mol
InChI Key: VPAGKEZJDCSVOW-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-nitrophenyl)ethanone (CAS 2250-48-8) is a high-purity fluorinated nitroaromatic ketone serving as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both an electron-withdrawing fluorine atom and a nitro group on the aromatic ring, activates the molecule for nucleophilic aromatic substitution and enhances its reactivity for constructing complex molecular frameworks . The electron-withdrawing nature of the substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups and paving the way for the synthesis of diverse and complex molecules . Furthermore, the ketone moiety serves as a handle for numerous reactions, including reductions, oxidations, and condensations . In medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic stability, increase binding affinity to target proteins, and improve membrane permeability . This compound is a recognized precursor for the construction of heterocyclic compounds, such as quinoline rings, a class known for a broad spectrum of pharmacological activities including antifungal, anticancer, antimalarial, and antituberculosis properties . Research has also demonstrated its application in the development of kinase inhibitors, which are critical in cell signaling and are therapeutic targets in diseases like cancer . The compound's conformational properties, elucidated through studies of through-space spin-spin couplings in NMR spectra, reveal a preference for the s-trans conformer, a characteristic that can be utilized in rational drug design . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6FNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAGKEZJDCSVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90535351
Record name 1-(5-Fluoro-2-nitrophenyl)ethan-1-one
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Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2250-48-8
Record name 1-(5-Fluoro-2-nitrophenyl)ethan-1-one
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Record name 1-(5-fluoro-2-nitrophenyl)ethan-1-one
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-(5-Fluoro-2-nitrophenyl)ethanone (CAS No. 2250-48-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1-(5-fluoro-2-nitrophenyl)ethanone, a key chemical intermediate in pharmaceutical research and development. This document delves into its chemical and physical properties, synthesis, analytical characterization, applications in medicinal chemistry, and essential safety and handling protocols.

Core Compound Identification and Properties

Chemical Identity:

This compound is an aromatic ketone characterized by a phenyl ring substituted with a fluorine atom, a nitro group, and an acetyl group. Its unique electronic and structural features make it a valuable building block in organic synthesis.

IdentifierValue
CAS Number 2250-48-8[1][2]
Molecular Formula C₈H₆FNO₃[2]
Molecular Weight 183.14 g/mol [3]
Synonyms 5-Fluoro-2-nitroacetophenone, 5'-Fluoro-2'-nitroacetophenone, 2-nitro-5-fluoroacetophenone[2]

Physicochemical Properties:

This compound is typically a solid at room temperature, appearing as a pale yellow crystalline powder.[3] It is important to store it in a dry, well-ventilated place at room temperature.[1]

Synthesis and Mechanism

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of a substituted benzene ring.[4][5] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.

A plausible synthetic pathway begins with 4-fluoro-1-nitrobenzene, which is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][6]

Reaction Scheme:

Synthesis of this compound reactant1 4-Fluoro-1-nitrobenzene catalyst AlCl₃ (Lewis Acid) reactant2 + Acetyl Chloride product This compound catalyst->product

Caption: Friedel-Crafts acylation of 4-fluoro-1-nitrobenzene.

Experimental Protocol: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add acetyl chloride dropwise at a controlled temperature (typically 0-5 °C).

  • After the formation of the acylium ion complex, add 4-fluoro-1-nitrobenzene to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Analytical Characterization

Comprehensive analytical techniques are employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum is expected to show a signal for the carbonyl carbon, the methyl carbon, and distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 183.14. Common fragmentation patterns for aromatic ketones include the loss of the methyl group (M-15) and the acetyl group (M-43).[8] The presence of the nitro group may lead to characteristic fragments from the loss of NO (M-30) and NO₂ (M-46).

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands include:

  • C=O stretch (ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.[9]

  • C-NO₂ stretch: Asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-F stretch: A strong absorption band for the carbon-fluorine bond is typically observed in the range of 1000-1400 cm⁻¹.

  • Aromatic C-H and C=C stretches: Characteristic absorptions for the aromatic ring will also be present.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy.

Role as a Precursor to AKT Inhibitors:

The AKT signaling pathway is a key regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in many human cancers.[10][11] Consequently, inhibitors of the AKT kinase are a major focus of cancer drug discovery.

This compound serves as a crucial starting material for the synthesis of potent AKT inhibitors, such as the clinical candidate AZD5363 .[12][13] The synthesis of such inhibitors often involves the chemical modification of the acetyl and nitro groups of this compound to construct the complex heterocyclic core of the final drug molecule.

Illustrative Synthetic Workflow:

Synthesis of AKT Inhibitors start This compound intermediate1 Reduction of Nitro Group start->intermediate1 Step 1 intermediate2 Cyclization Reactions intermediate1->intermediate2 Step 2 intermediate3 Further Functionalization intermediate2->intermediate3 Step 3 product AKT Inhibitor (e.g., AZD5363) intermediate3->product Final Steps

Caption: General synthetic pathway from the core compound to AKT inhibitors.

The fluorine atom in this compound is often retained in the final drug molecule, as fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Safety, Handling, and Disposal

Hazard Identification:

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Engineering Controls: Use in a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid:

  • If Swallowed: Rinse mouth and seek immediate medical attention.

  • If on Skin: Remove contaminated clothing and wash the affected area with soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • If Inhaled: Move the person to fresh air and seek medical attention if breathing is difficult.

Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its synthesis via Friedel-Crafts acylation is a well-established process, and its structure can be unequivocally confirmed through a suite of analytical techniques. A thorough understanding of its properties, synthesis, and safe handling is paramount for researchers and scientists leveraging this key intermediate in the pursuit of novel therapeutics.

References

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. 2021. Available from: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. 2018. Available from: [Link]

  • Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics. 2012. Available from: [Link]

  • From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia. Molecules. 2021. Available from: [Link]

  • Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone. Google Patents. 2020.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. 2013. Available from: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. 2018. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Journal of Medicinal Chemistry. 2021. Available from: [Link]

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  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. 1969. Available from: [Link]

  • ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. ResearchGate. 2017. Available from: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry. 2013. Available from: [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. 2013. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. Available from: [Link]

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An In-depth Technical Guide to the Synthesis of 1-(5-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 1-(5-Fluoro-2-nitrophenyl)ethanone

This compound, also known as 5'-fluoro-2'-nitroacetophenone, is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its unique trifunctionalized aromatic scaffold, featuring an acetyl group, a nitro group, and a fluorine atom, offers multiple reaction sites for further chemical transformations. The presence of the fluorine atom and the nitro group significantly influences the electronic properties of the molecule, enhancing its reactivity and making it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this important compound, delving into the mechanistic underpinnings and providing detailed experimental protocols for researchers and professionals in the field of drug development and chemical synthesis.

Chemical Profile

PropertyValue
IUPAC Name This compound
Synonyms 5'-Fluoro-2'-nitroacetophenone, 2-Nitro-5-fluoroacetophenone
CAS Number 2250-48-8
Molecular Formula C₈H₆FNO₃[1]
Molecular Weight 183.14 g/mol [1]
Appearance Solid[1]

Primary Synthesis Pathway: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The most direct and industrially relevant approach to the synthesis of this compound is the Friedel-Crafts acylation of 4-fluoronitrobenzene. This classic electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a strong Lewis acid catalyst.[2]

Reaction Mechanism and Regioselectivity

The mechanism of the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[2] In this specific synthesis, the Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of acetyl chloride, facilitating the cleavage of the C-Cl bond to generate the acylium ion (CH₃CO⁺).

The regioselectivity of the acylation of 4-fluoronitrobenzene is dictated by the directing effects of the existing substituents. The nitro group (-NO₂) is a powerful deactivating group and a meta-director, strongly withdrawing electron density from the aromatic ring. The fluorine atom (-F) is also a deactivating group due to its high electronegativity, but it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.

In the case of 4-fluoronitrobenzene, the positions ortho to the fluorine atom are positions 3 and 5, and the positions meta to the nitro group are also positions 3 and 5. Therefore, the incoming electrophile (the acylium ion) will be directed to either position 3 or 5. However, the position ortho to the fluorine (and meta to the nitro group) is sterically less hindered and electronically favored, leading to the selective formation of this compound as the major product.

Figure 1: Conceptual workflow of the Friedel-Crafts acylation of 4-fluoronitrobenzene.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 4-Fluoronitrobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. After the addition is complete, add 4-fluoronitrobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition of 4-fluoronitrobenzene, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction on a deactivated ring may require several hours.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by slowly adding crushed ice, followed by the slow addition of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: Friedel-Crafts reactions on deactivated aromatic rings can be challenging and may require more forcing conditions, such as higher temperatures or the use of a more potent Lewis acid. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

Alternative Synthesis Pathway: Nitration of 2'-Fluoroacetophenone

An alternative route to this compound involves the nitration of 2'-fluoroacetophenone.[3] This pathway is particularly useful if 2'-fluoroacetophenone is a more readily available or cost-effective starting material.

Reaction Mechanism and Regioselectivity

The nitration of an aromatic ring is another classic example of electrophilic aromatic substitution. The reaction typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

The directing effects of the substituents on 2'-fluoroacetophenone will determine the position of nitration. The fluorine atom is an ortho-, para-director, while the acetyl group is a meta-director. The acetyl group is a deactivating group, while the fluorine atom is a weakly deactivating group. The nitration will predominantly occur at the position that is electronically favored and sterically accessible. In this case, the position para to the fluorine and meta to the acetyl group (position 5) is the most likely site of nitration, leading to the desired product.

Figure 2: Conceptual workflow for the nitration of 2'-fluoroacetophenone.

Experimental Protocol: Nitration

Materials:

  • 2'-Fluoroacetophenone[4]

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of Nitrating Mixture: In a flask, carefully add concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Reaction: In a separate flask, dissolve 2'-fluoroacetophenone in a minimal amount of concentrated sulfuric acid and cool the mixture to 0 °C. Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2'-fluoroacetophenone, keeping the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Multi-Step Synthesis from m-Fluoroaniline: A Versatile Approach

A more elaborate, yet versatile, synthesis route starts from the readily available m-fluoroaniline. This multi-step pathway, as adapted from a similar synthesis of a related compound, involves a sequence of standard organic transformations.[5]

Synthesis Pathway Overview
  • Acetylation: The amino group of m-fluoroaniline is first protected by acetylation with acetic anhydride to form 3-fluoroacetanilide.

  • Friedel-Crafts Acylation: The protected aniline undergoes Friedel-Crafts acylation to introduce the acetyl group, yielding 2-fluoro-4-acetamidoacetophenone.

  • Hydrolysis: The acetamido group is then hydrolyzed back to an amino group to give 2-fluoro-4-aminoacetophenone.

  • Sandmeyer Reaction: The amino group is converted to a chloro group via a Sandmeyer reaction, producing 2-fluoro-4-chloroacetophenone.

  • Nitration: Finally, nitration of this intermediate yields the target molecule, this compound.

This pathway offers the advantage of building the molecule step-by-step, allowing for greater control over the substitution pattern.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle with care in a dry environment.

  • Acetyl Chloride: Corrosive and lachrymatory. Reacts with moisture.

  • Concentrated Acids (H₂SO₄, HNO₃, HCl): Highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Nitro Aromatic Compounds: Many nitro aromatic compounds are toxic and potentially explosive. Avoid heating them to high temperatures.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., C=O of the ketone, N-O stretching of the nitro group).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the solid product.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the Friedel-Crafts acylation of 4-fluoronitrobenzene being the most direct approach. An alternative pathway involving the nitration of 2'-fluoroacetophenone also presents a viable option. For greater synthetic flexibility, a multi-step sequence starting from m-fluoroaniline can be employed. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. This guide provides the fundamental knowledge and practical protocols to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

  • CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google P
  • CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google P
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  • WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa)
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  • Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - MDPI. (URL: [Link])

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  • (PDF) Discontinuous two step flow synthesis of m-aminoacetophenone” - ResearchGate. (URL: [Link])

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications. (URL: [Link])

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An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 1-(5-Fluoro-2-nitrophenyl)ethanone

This compound, with the chemical formula C₈H₆FNO₃ and a molecular weight of 183.14 g/mol , is a substituted acetophenone containing both a nitro group and a fluorine atom on the aromatic ring.[1] These substituents significantly influence the electronic environment of the molecule, making spectroscopic analysis a powerful tool for its characterization. The strategic placement of the electron-withdrawing nitro group and the electronegative fluorine atom creates a unique substitution pattern that can be precisely mapped using various spectroscopic techniques.

Figure 1: Chemical structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. The predicted spectrum of this compound is expected to show distinct signals for the aromatic and methyl protons, with characteristic splitting patterns due to spin-spin coupling.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.2 - 8.4ddJHF ≈ 3-4, JHH ≈ 9H-6
~ 7.6 - 7.8dddJHH ≈ 9, JHF ≈ 9-10, JHH ≈ 3H-4
~ 7.4 - 7.6ddJHH ≈ 9, JHH ≈ 3H-3
~ 2.6s--CH₃

The aromatic region is predicted to display three distinct signals corresponding to the three protons on the phenyl ring.

  • H-6: This proton is ortho to the nitro group and meta to the acetyl group. The strong electron-withdrawing nature of the nitro group will deshield this proton significantly, pushing its chemical shift downfield. It is expected to appear as a doublet of doublets due to coupling with H-4 (meta, small J) and the fluorine atom (through-space or long-range coupling, small J).

  • H-4: This proton is ortho to the fluorine atom and meta to both the nitro and acetyl groups. It will be coupled to H-3 (ortho, large J), H-6 (meta, small J), and the fluorine atom (ortho, large J). This will likely result in a complex multiplet, appearing as a doublet of doublet of doublets.

  • H-3: This proton is ortho to the acetyl group and meta to the fluorine atom. It will be coupled to H-4 (ortho, large J) and potentially show a small coupling to the fluorine atom (meta). It is expected to be a doublet of doublets.

  • -CH₃: The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region, as there are no adjacent protons to couple with.

For comparison, the reported ¹H NMR spectrum of the isomeric 1-(2-fluoro-5-nitrophenyl)ethanone shows aromatic protons in the range of 7.34-8.78 ppm and a methyl singlet at 2.70 ppm, which supports the predicted chemical shift ranges for our target molecule.[2]

A Sample Preparation B Instrument Setup A->B Dissolve in CDCl₃ with TMS C Data Acquisition B->C Shimming and Tuning D Data Processing C->D Fourier Transform

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Setup: Place the NMR tube in the spectrometer. Perform shimming to optimize the homogeneity of the magnetic field and tune the probe to the correct frequency for ¹H nuclei.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

Predicted Chemical Shift (δ, ppm)Assignment
~ 195 - 200C=O
~ 160 - 165 (d, ¹JCF ≈ 250 Hz)C-F
~ 145 - 150C-NO₂
~ 130 - 135C-COCH₃
~ 125 - 130 (d, ²JCF ≈ 20-25 Hz)C-6
~ 120 - 125 (d, ²JCF ≈ 20-25 Hz)C-4
~ 115 - 120 (d, ³JCF ≈ 5-10 Hz)C-3
~ 25 - 30-CH₃

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ketone will be the most deshielded, appearing at the lowest field (~195-200 ppm).

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine atom (C-5) will show a large one-bond coupling constant (¹JCF). The carbons ortho to the fluorine (C-4 and C-6) will exhibit smaller two-bond couplings (²JCF), and the carbon meta to the fluorine (C-3) will show an even smaller three-bond coupling (³JCF). The carbons attached to the electron-withdrawing nitro and acetyl groups will be deshielded.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing at the highest field (~25-30 ppm).

The ¹³C NMR data for the isomer 1-(2-fluoro-5-nitrophenyl)ethanone shows signals in similar regions, corroborating these predictions.[2]

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the key difference being the observation of the ¹³C nucleus and the use of broadband proton decoupling.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is often required for ¹³C NMR due to the lower sensitivity of the nucleus.

  • Instrument Setup: Tune the probe to the ¹³C frequency.

  • Data Acquisition: Use a standard pulse sequence with broadband proton decoupling to remove C-H coupling and enhance the signal. A longer acquisition time and a greater number of scans are typically necessary.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 1700StrongC=O stretch (ketone)
~ 1600, 1475Medium-StrongAromatic C=C stretch
~ 1530, 1350StrongAsymmetric and symmetric N-O stretch (nitro group)
~ 1250StrongC-F stretch

The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and nitro groups.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone.

  • N-O Stretches: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

  • C-F Stretch: A strong absorption band in the region of 1250 cm⁻¹ is characteristic of the C-F bond.

  • Aromatic Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations will appear in the 1600-1475 cm⁻¹ region.

A Sample Preparation C Sample Scan A->C Place KBr pellet in holder B Background Scan B->C Subtract background D Spectrum Generation C->D Record absorbance

Figure 3: Workflow for acquiring an IR spectrum using the KBr pellet method.

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Background Scan: Place the KBr pellet holder without the sample in the spectrometer and run a background scan. This is to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Scan: Place the KBr pellet with the sample in the holder and acquire the IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted m/zIon
183[M]⁺ (Molecular Ion)
168[M - CH₃]⁺
137[M - NO₂]⁺
123[M - COCH₃ - F]⁺
109[M - NO₂ - CO]⁺
95[C₆H₄F]⁺
43[CH₃CO]⁺

In an electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (183).

  • Fragmentation: Common fragmentation pathways for acetophenones include the loss of the methyl group (m/z 168) and the acetyl group (m/z 43). The presence of the nitro group can lead to its loss as NO₂ (m/z 137). Subsequent fragmentations can lead to the other observed ions.

M [M]⁺ (m/z 183) A [M - CH₃]⁺ (m/z 168) M->A B [M - NO₂]⁺ (m/z 137) M->B C [CH₃CO]⁺ (m/z 43) M->C

Figure 4: Predicted major fragmentation pathways for this compound.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques. While experimental data is not currently available in the public domain, this guide provides a detailed and scientifically grounded prediction of the expected spectroscopic data. The analysis of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns offers a comprehensive spectroscopic profile that is invaluable for the identification and characterization of this important chemical intermediate. The provided protocols outline the standard methodologies for acquiring high-quality spectroscopic data, ensuring reproducibility and accuracy in a research setting.

References

  • Ishihara, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4638–4645. [Link]

Sources

1-(5-Fluoro-2-nitrophenyl)ethanone NMR data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(5-Fluoro-2-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound (CAS No: 2250-48-8).[1][2] As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals.[3] This document delineates the causal relationships between the molecule's structure—featuring a trifecta of influential acetyl, nitro, and fluoro substituents—and its corresponding ¹H and ¹³C NMR spectral features. By synthesizing data from analogous compounds and foundational spectroscopic principles, this guide offers a predictive and rationalized interpretation of the chemical shifts, multiplicities, and coupling constants, serving as a self-validating reference for spectral assignment.

Molecular Structure and Electronic Environment

This compound is a disubstituted acetophenone derivative with the molecular formula C₈H₆FNO₃.[1] The phenyl ring is substituted with three distinct functional groups, each exerting a profound influence on the electronic environment of the aromatic system and, consequently, the NMR spectrum.

  • Nitro Group (-NO₂): Positioned at C-2, the nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. This significantly deshields the ortho (C-1, C-3) and para (C-5) positions, shifting their attached protons and the carbons themselves downfield in the NMR spectrum.[4][5][6]

  • Acetyl Group (-COCH₃): Located at C-1, the acetyl group is also an EWG, primarily through resonance. It deshields the ortho (C-2, C-6) and para (C-4) positions. Its carbonyl carbon and methyl protons provide distinct signals in the ¹³C and ¹H NMR spectra, respectively.[7][8]

  • Fluoro Group (-F): At the C-5 position, fluorine introduces complexity. It is highly electronegative, leading to strong inductive electron withdrawal. However, it also possesses lone pairs that can be donated into the aromatic π-system via resonance. Its most significant impact in NMR is the introduction of spin-spin coupling to nearby ¹H and ¹³C nuclei (H-F and C-F coupling), which is invaluable for definitive signal assignment.[9][10]

The interplay of these groups dictates the precise chemical shifts and coupling patterns observed.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocols

While specific instrument parameters may vary, the following outlines a standard, self-validating methodology for acquiring high-quality NMR data for this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally the first choice for non-polar to moderately polar compounds.

  • Concentration: Weigh approximately 5-10 mg of this compound solid.

  • Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube and gently invert or vortex until the sample is completely dissolved. Ensure no solid particles remain.

  • Standard: The solvent peak serves as a primary internal reference. For highly accurate work, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Data Acquisition Workflow

A typical workflow involves initial survey scans followed by detailed 1D and optional 2D experiments.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis Sample Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (0.6 mL) Sample->Solvent Dissolve Homogenize Solvent->Dissolve Shimming Lock & Shim Spectrometer Dissolve->Shimming H1_acq Acquire ¹H NMR (1D Proton) Shimming->H1_acq C13_acq Acquire ¹³C NMR (Proton Decoupled) H1_acq->C13_acq Processing Fourier Transform & Phase Correction C13_acq->Processing Integration Integrate ¹H Signals Processing->Integration Assignment Assign Peaks (Shifts, Couplings) Integration->Assignment Structure Structure Verification Assignment->Structure

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals in both the aromatic and aliphatic regions. The analysis is based on established substituent effects and coupling phenomena.[11]

Aromatic Region (δ 7.5 - 8.5 ppm)

The three aromatic protons (H-3, H-4, H-6) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • H-3 (Predicted δ ~8.2-8.4 ppm): This proton is ortho to the strongly electron-withdrawing nitro group, which will shift it significantly downfield, making it the most deshielded aromatic proton.[4]

    • Multiplicity: Doublet of doublets (dd).

    • Causality: It will be split by H-4 through a three-bond ortho coupling (³JH3-H4 ≈ 8-9 Hz) and by the fluorine at C-5 through a four-bond meta coupling (⁴JH3-F5 ≈ 5-7 Hz).

  • H-6 (Predicted δ ~7.9-8.1 ppm): This proton is ortho to the acetyl group and meta to the nitro group. It will be less deshielded than H-3 but still significantly downfield.

    • Multiplicity: Doublet of doublets (dd).

    • Causality: It is coupled to H-4 via a five-bond para coupling (⁵JH6-H4), which is typically very small (0-1 Hz) and may not be resolved. The primary splitting will arise from a three-bond meta coupling to the fluorine atom (³JH6-F5 ≈ 6-8 Hz). It may appear as a broad doublet or a sharp doublet if the para coupling is not resolved.

  • H-4 (Predicted δ ~7.6-7.8 ppm): This proton is ortho to the fluorine and meta to both the nitro and acetyl groups.

    • Multiplicity: Triplet of doublets (td) or Doublet of doublets of doublets (ddd).

    • Causality: It experiences a large three-bond ortho coupling to H-3 (³JH4-H3 ≈ 8-9 Hz) and a similarly large three-bond ortho coupling to the fluorine (³JH4-F5 ≈ 8-10 Hz). The small para coupling to H-6 (⁵JH4-H6) may further split the signal. If ³JH4-H3 and ³JH4-F5 are similar in magnitude, the signal may appear as a triplet, with each peak of the triplet further split into a doublet by H-6.

Aliphatic Region (δ 2.5 - 2.8 ppm)
  • -CH₃ (Predicted δ ~2.7 ppm): The three protons of the acetyl methyl group are adjacent to a carbonyl group, which deshields them relative to a standard alkane.

    • Multiplicity: Singlet (s).

    • Causality: These protons have no adjacent proton neighbors, so no H-H splitting is expected. In this molecule, the methyl group is five bonds away from the fluorine atom and not held rigidly in its proximity. Therefore, significant through-space H-F coupling, which is sometimes observed in ortho-fluoroacetophenones, is not anticipated here.[9] This contrasts with its isomer, 1-(2-fluoro-5-nitrophenyl)ethanone, where the methyl protons appear as a doublet (J = 5.0 Hz) due to a five-bond through-space coupling with the ortho fluorine.[9]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the 8 unique carbon atoms in the molecule. Aromatic carbons typically resonate between 120-150 ppm.[12]

Carbonyl and Aliphatic Carbons
  • C=O (C-7, Predicted δ ~195 ppm): The carbonyl carbon of the ketone is highly deshielded and will appear far downfield, a characteristic feature of acetophenones.[13][14]

  • -CH₃ (C-8, Predicted δ ~28-30 ppm): The methyl carbon signal will appear in the typical upfield aliphatic region.

Aromatic Carbons (δ 120 - 170 ppm)

The chemical shifts and multiplicities are dictated by substituent effects and C-F coupling.

  • C-5 (Predicted δ ~162-165 ppm, d): This carbon is directly attached to fluorine, causing it to resonate downfield. It will appear as a doublet with a very large one-bond coupling constant (¹JC-F ≈ 250-260 Hz).

  • C-2 (Predicted δ ~148-150 ppm, s): This carbon is attached to the nitro group and will be significantly deshielded. It is not expected to show significant C-F coupling.

  • C-1 (Predicted δ ~138-140 ppm, d): The ipso-carbon attached to the acetyl group. It will exhibit a small three-bond meta coupling to fluorine (³JC-F ≈ 3-5 Hz).

  • C-4 (Predicted δ ~125-128 ppm, d): This carbon is ortho to the fluorine and will show a significant two-bond coupling (²JC-F ≈ 22-25 Hz).

  • C-6 (Predicted δ ~122-124 ppm, d): Also ortho to the fluorine, this carbon will similarly appear as a doublet due to a two-bond coupling (²JC-F ≈ 20-23 Hz).

  • C-3 (Predicted δ ~129-131 ppm, d): This carbon is meta to the fluorine and will show a small three-bond coupling (³JC-F ≈ 7-9 Hz).

Summary of NMR Data

The following tables summarize the predicted NMR data based on the preceding analysis.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~8.2 - 8.4 dd ³JH3-H4 ≈ 8-9; ⁴JH3-F5 ≈ 5-7 1H H-3
~7.9 - 8.1 dd or d ³JH6-F5 ≈ 6-8 1H H-6
~7.6 - 7.8 td or ddd ³JH4-H3 ≈ 8-9; ³JH4-F5 ≈ 8-10 1H H-4

| ~2.7 | s | - | 3H | -CH₃ (H-8) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity (from C-F Coupling) Coupling Constant (J, Hz) Assignment
~195 s - C=O (C-7)
~162 - 165 d ¹JC-F ≈ 250-260 C-5
~148 - 150 s - C-2
~138 - 140 d ³JC-F ≈ 3-5 C-1
~129 - 131 d ³JC-F ≈ 7-9 C-3
~125 - 128 d ²JC-F ≈ 22-25 C-4
~122 - 124 d ²JC-F ≈ 20-23 C-6

| ~28 - 30 | s | - | -CH₃ (C-8) |

Conclusion

The NMR spectra of this compound are a textbook example of how multiple, electronically diverse substituents on an aromatic ring create a complex but interpretable dataset. The strong deshielding effects of the nitro and acetyl groups dictate the general downfield positions of the aromatic signals, while the presence of fluorine provides a critical layer of structural information through characteristic H-F and C-F coupling patterns. A detailed, causality-driven analysis of these patterns allows for the unambiguous assignment of every proton and carbon signal, providing a robust analytical foundation for any research or development involving this important chemical intermediate.

References

  • Oda, M., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

  • AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. Available at: [Link]

  • Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of substituted acetophenones. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Canadian Science Publishing. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Available at: [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

  • National Institute of Materials and Chemical Research in Japan. (n.d.). Spectral Data Base System for Organic Compounds (SDBS). Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information for [Article Title]. Available at: [Link]

  • AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. Available at: [Link]

  • SpectraBase. (n.d.). Acetophenone. Available at: [Link]

  • Vila, A., & Graff, P. (2019). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (2014). 13 C-NMR data and significant 1 H-NMR data of compound 2. Available at: [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Available at: [Link]

  • American Chemical Society. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H−19F and 13C−19F Spin− Spin Couplings. Available at: [Link]

  • Royal Society of Chemistry. (2015). Supporting Information: Acetophenone. Available at: [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum of 1-(5-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the Infrared (IR) spectrum of 1-(5-Fluoro-2-nitrophenyl)ethanone, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the vibrational characteristics of this molecule is paramount for reaction monitoring, quality control, and structural elucidation. This document moves beyond a simple peak-listing to offer a mechanistic understanding of how the molecule's unique substitution pattern dictates its spectral features.

Introduction: The Structural and Electronic Landscape

This compound (CAS No: 2250-48-8) is an aromatic ketone featuring three key functional groups on a benzene ring: an acetyl group, a nitro group, and a fluorine atom.[1][2] The relative positioning of these substituents—the strongly electron-withdrawing nitro group ortho to the acetyl group and the electronegative fluorine atom meta to it—creates a unique electronic environment that profoundly influences the molecule's vibrational modes.

The interplay of resonance and inductive effects is critical. The nitro and acetyl groups, both being deactivating, pull electron density from the aromatic ring. This electronic pull, particularly from the ortho-nitro group, directly impacts the carbonyl bond of the acetyl group, a key diagnostic feature in the IR spectrum.

Predicted Infrared Spectrum: A Guided Interpretation

While an experimental spectrum provides the definitive data, a thorough understanding of group frequencies allows for a highly accurate prediction and interpretation. The IR spectrum of this compound can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

The Carbonyl (C=O) Stretching Vibration: A Tale of Two Effects

The most intense and diagnostically significant peak in the spectrum will be the carbonyl (C=O) stretch of the ketone. For typical aromatic ketones like acetophenone, this band appears around 1685 cm⁻¹.[3][4] However, the substitution on the ring in this compound introduces competing electronic effects.

  • Conjugation: The phenyl ring's π-system conjugates with the carbonyl group, which delocalizes electron density, weakens the C=O double bond, and lowers the stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[5][6]

  • Inductive and Resonance Effects of Substituents: The powerful electron-withdrawing nature of the ortho-nitro group and the meta-fluoro group pulls electron density away from the carbonyl carbon. This inductive withdrawal effect tends to strengthen the C=O bond and would, in isolation, shift the absorption to a higher wavenumber.

In this specific molecule, the strong electron-withdrawing character of the substituents, particularly the ortho-nitro group, is expected to dominate. Therefore, the C=O stretching frequency is predicted to be slightly higher than that of unsubstituted acetophenone. A study of 3-nitroacetophenone reported the C=O stretch at 1691 cm⁻¹.[7] Given the additional electron-withdrawing fluorine, the peak for this compound is anticipated in the 1690-1710 cm⁻¹ range. This band will be strong and sharp.

The Nitro (NO₂) Group Vibrations: The Unmistakable Signature

Aromatic nitro compounds present two distinct, strong absorption bands that are highly characteristic.[8][9] These correspond to the asymmetric and symmetric stretching modes of the N-O bonds.

  • Asymmetric (ν_as_) NO₂ Stretch: This is typically the stronger of the two bands and appears in the region of 1550-1475 cm⁻¹ .[8]

  • Symmetric (ν_s_) NO₂ Stretch: This band is also strong and is found at a lower frequency, generally between 1360-1290 cm⁻¹ .[8][10]

The presence of these two strong bands is a definitive indicator of the nitro group. Their exact position can be influenced by the electronic environment of the ring.

Aromatic and Aliphatic C-H Vibrations

The spectrum will feature absorptions corresponding to both aromatic (sp² C-H) and aliphatic (sp³ C-H) stretching and bending modes.

  • Aromatic C-H Stretch: Look for weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.[11]

  • Methyl (CH₃) C-H Stretch: The methyl group of the acetyl moiety will produce medium-intensity bands just below 3000 cm⁻¹, in the 2900-3000 cm⁻¹ range.[12]

  • C-H Bending Vibrations: Out-of-plane (oop) bending vibrations for the aromatic C-H bonds provide clues about the substitution pattern and appear in the fingerprint region, typically between 900-675 cm⁻¹ .[11]

Aromatic Ring and C-F Vibrations (The Fingerprint Region)

The region below 1600 cm⁻¹ is known as the fingerprint region and contains a wealth of structural information from various stretching and bending vibrations.

  • Aromatic C=C Stretching: The benzene ring itself gives rise to several characteristic stretching vibrations. These typically appear as a pair of bands around 1600-1585 cm⁻¹ and another pair around 1500-1400 cm⁻¹ .[11][13]

  • Carbon-Fluorine (C-F) Stretch: The C-F stretching vibration for monofluorinated aromatic compounds results in a very strong and intense band.[14] Its position is sensitive to the molecular environment but is reliably found in the 1360-1000 cm⁻¹ range.[14][15] For this molecule, a strong absorption is expected around 1200-1250 cm⁻¹ . This band can sometimes be so intense that it obscures other weaker signals in its vicinity.

Summary of Expected IR Absorptions

The following table summarizes the predicted key vibrational frequencies for this compound.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityCausality and Field Insights
3150 - 3050Aromatic C-H StretchWeak to MediumCharacteristic of sp² C-H bonds on the phenyl ring.
3000 - 2900Aliphatic C-H StretchMediumAsymmetric and symmetric stretching of the methyl group.
1710 - 1690Ketone C=O StretchStrong, SharpPosition is elevated from typical aromatic ketones due to the strong inductive effect of the ortho-nitro and meta-fluoro groups.
1600 - 1585Aromatic C=C StretchMedium to StrongSkeletal vibrations of the benzene ring.
1550 - 1475Asymmetric NO₂ StretchStrongA key diagnostic band for the nitro functional group.
1500 - 1400Aromatic C=C StretchMedium to StrongFurther skeletal vibrations of the aromatic ring.
1360 - 1290Symmetric NO₂ StretchStrongThe second key diagnostic band for the nitro group.
1250 - 1200Aryl C-F StretchVery StrongA highly intense band characteristic of the carbon-fluorine bond.
1300 - 1230C-C-C StretchMediumAsymmetric stretch of the C-CO-C bonds in the acetyl group.[3]
900 - 675Aromatic C-H Bend (oop)Medium to StrongOut-of-plane bending, characteristic of the ring substitution pattern.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To validate these predictions, a robust experimental protocol is essential. The following outlines a standard procedure for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

ATR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by pressing the clean ATR anvil firmly onto the crystal and scanning. This background will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.[1]

    • Ensure the sample completely covers the crystal surface for optimal signal.

  • Data Acquisition:

    • Lower the press anvil and apply consistent pressure to ensure good contact between the sample and the crystal. A pressure gauge on the instrument should be used to ensure reproducibility between samples.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance.

    • Perform an ATR correction if necessary, although for qualitative identification, this is often optional.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing Molecular Vibrations

The following diagram illustrates the key functional groups and their associated vibrational modes that give rise to the most prominent peaks in the IR spectrum.

Caption: Key functional groups and their characteristic IR stretching frequencies.

Conclusion: A Self-Validating Spectroscopic Profile

The IR spectrum of this compound is a rich tapestry of information derived from its unique molecular architecture. The key to its interpretation lies in a systematic, cause-and-effect analysis. The presence of a strong carbonyl band between 1690-1710 cm⁻¹, two intense nitro group absorptions, a very strong C-F stretch, and characteristic aromatic C=C and C-H signals provides a self-validating system for confirming the molecule's identity and purity. For drug development professionals and synthetic chemists, mastering the interpretation of this spectrum is a critical skill for ensuring the integrity of their synthetic pathways and final products.

References

  • University of Calgary. (n.d.). Infrared Spectroscopy: Carbonyl Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (2016). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved from [Link]

  • ResearchGate. (2015). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Retrieved from [Link]

  • ResearchGate. (2016). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • AIP Publishing. (2020). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Retrieved from [Link]

  • StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Joe's Chemistry. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

Sources

1-(5-Fluoro-2-nitrophenyl)ethanone mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-(5-Fluoro-2-nitrophenyl)ethanone

Introduction

This compound is a substituted nitroaromatic ketone of significant interest in synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The presence of three distinct functional moieties—a ketone, a nitro group, and a fluorine-substituted aromatic ring—imparts a unique reactivity profile. Characterizing such molecules is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the rationale behind method development, propose a robust experimental protocol, and explore the predictable and informative fragmentation pathways observed under tandem mass spectrometry (MS/MS) conditions. The insights are tailored for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

Physicochemical Profile and Ionization Strategy

A successful mass spectrometry experiment begins with understanding the analyte's properties to select the optimal ionization method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2250-48-8[4]
Molecular Formula C₈H₆FNO₃
Molecular Weight 183.14 g/mol
Key Functional Groups Ketone, Nitro Group, Aromatic Fluoride

The compound's moderate polarity and thermal lability make it an ideal candidate for "soft" ionization techniques, which minimize in-source fragmentation and preserve the molecular ion. Electrospray ionization (ESI) is the method of choice as it efficiently ionizes moderately polar organic analytes from a liquid phase, making it highly compatible with liquid chromatography (LC).[5][6]

Given the molecular structure, the compound can be analyzed in both positive and negative ion modes.

  • Positive Ion Mode (ESI+): The carbonyl oxygen of the ketone group is a site of protonation, readily forming the protonated molecule, [M+H]⁺. This is often the most straightforward approach for initial characterization.

  • Negative Ion Mode (ESI-): While less common for simple ketones, the electron-withdrawing nature of the nitro and fluoro groups can acidify the aromatic protons, potentially allowing for the formation of a deprotonated molecule, [M-H]⁻, under specific source conditions.

For the purpose of this guide, we will focus on Positive Ion Mode (ESI+) coupled with tandem mass spectrometry (MS/MS), as it provides robust ionization and rich, interpretable fragmentation data for structural confirmation.[3][6]

Proposed Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol outlines a self-validating system for the robust analysis of this compound using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

1. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of HPLC-grade acetonitrile (ACN).
  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 (v/v) mixture of ACN and deionized water containing 0.1% formic acid. The formic acid serves to promote protonation, enhancing the [M+H]⁺ signal.[7]
  • Sample Matrix: For samples from a reaction mixture or biological matrix, perform an appropriate extraction (e.g., liquid-liquid or solid-phase extraction) and reconstitute the final extract in the same 50:50 ACN/Water + 0.1% formic acid mobile phase to ensure chromatographic compatibility.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Deionized water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: ESI, Positive.
  • Capillary Voltage: +3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.
  • Mass Range (MS1 Scan): m/z 50 - 500. This initial full scan confirms the presence and accurate mass of the [M+H]⁺ precursor ion.
  • Tandem MS (MS/MS):
  • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 184.1.
  • Collision Gas: Argon.
  • Collision Energy: Ramp from 10-40 eV. This energy ramp ensures the capture of both low-energy (stable fragments) and high-energy fragmentation pathways, providing a comprehensive product ion spectrum.[6]

Interpretation of the Mass Spectrum: Fragmentation Pathways

The structural features of this compound give rise to a series of predictable fragmentation patterns under collision-induced dissociation (CID). The high stability of the aromatic ring means that the primary cleavages will involve the substituents.[8]

Table 2: Predicted Key Ions and Fragments for this compound

IonPredicted m/zDescription
[M+H]⁺ 184.04Protonated Molecular Ion
Fragment A 166.03Loss of H₂O
Fragment B 154.03Loss of NO
Fragment C 141.05Loss of Acetyl Radical (•COCH₃)
Fragment D 138.03Loss of NO₂
Fragment E 110.03Loss of NO₂ and CO
Fragment F 95.01Loss of NO₂ and Acetyl Radical
Primary Fragmentation Pathways

The protonated molecule at m/z 184.04 is the starting point for all fragmentation. The most common cleavages in nitroaromatic ketones involve the nitro and acetyl groups.[9][10]

  • Loss of the Nitro Group (NO₂): A characteristic fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a neutral NO₂ molecule (46 Da). This pathway is highly favorable and results in the formation of a stable fluorophenyl ethanone cation.

  • Alpha-Cleavage of the Acetyl Group: Ketones frequently undergo alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken.[11] In this case, cleavage of the bond between the aromatic ring and the carbonyl carbon leads to the formation of an acylium ion or, more likely, the loss of the acetyl radical (43 Da) to leave a charged aromatic species.

The following diagrams illustrate these key fragmentation cascades.

G M [M+H]⁺ This compound m/z = 184.04 F1 Fragment D [C₈H₇FO]⁺ m/z = 138.03 M->F1 - NO₂ (46.01 Da) F2 Fragment E [C₇H₇F]⁺ m/z = 110.03 F1->F2 - CO (28.00 Da)

Caption: Primary fragmentation via loss of the nitro group.

This first pathway is often dominant. The initial loss of the nitro group generates the ion at m/z 138.03 . This ion can then undergo a subsequent loss of carbon monoxide (CO) from the ketone group, a common fragmentation for aromatic ketones, to produce the fluorophenyl cation at m/z 110.03 .

G M [M+H]⁺ This compound m/z = 184.04 F1 Fragment C [C₇H₄FNO₂]⁺ m/z = 141.05 M->F1 - •COCH₃ (43.00 Da) F2 Fragment F [C₆H₄F]⁺ m/z = 95.01 F1->F2 - NO₂ (46.01 Da)

Caption: Alternative fragmentation via alpha-cleavage.

A second, competing pathway involves the alpha-cleavage of the acetyl group. The loss of the acetyl radical (•COCH₃) generates the 5-fluoro-2-nitrophenyl cation at m/z 141.05 . This fragment can then lose a nitro group (NO₂) to form the fluorophenyl cation at m/z 95.01 .

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using LC-ESI-MS/MS in positive ion mode. The molecule yields a stable protonated ion at m/z 184.04 , which undergoes predictable and structurally informative fragmentation. The primary fragmentation pathways involve the characteristic neutral loss of the nitro group (NO₂) and alpha-cleavage of the acetyl group. By employing high-resolution mass spectrometry and a systematic experimental approach, researchers can confidently identify and characterize this important chemical intermediate, ensuring the integrity of their synthetic and developmental workflows. The methods and fragmentation logic detailed in this guide provide a robust framework for the analysis of this and structurally related compounds.

References

  • Verma, M. K., & Laskin, A. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Environmental Science & Technology, 46(18), 10266-10274. Available at: [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-987. Available at: [Link]

  • University of Colorado Boulder. Chapter 2: Fragmentation and Interpretation of Spectra. Available at: [Link]

  • ResearchGate. (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Benoit, F. M., & Harrison, A. G. (1977). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 99(12), 3980-3984. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • All 'bout Chemistry. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]

  • Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. Available at: [Link]

  • ACS Publications. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. Available at: [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6578. Available at: [Link]

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(7), 649-658. Available at: [Link]

  • Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

  • SIELC Technologies. Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Available at: [Link]

  • Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(15), 7767-7774. Available at: [Link]

  • Chem Survival. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). YouTube. Available at: [Link]

  • PubChem. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-. Available at: [Link]

Sources

Solubility of 1-(5-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 1-(5-Fluoro-2-nitrophenyl)ethanone (CAS No. 2250-48-8), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Given the limited availability of direct, published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of its solubility based on its physicochemical properties and provides robust, field-proven methodologies for its experimental determination. This approach empowers researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development processes.[1]

Introduction to this compound

This compound, also known as 5-Fluoro-2-nitroacetophenone, is a versatile building block in medicinal chemistry.[2] Its substituted phenyl ring, featuring a fluorine atom and a nitro group, makes it a valuable precursor for synthesizing a range of biologically active molecules, including novel anti-cancer agents.[1][3] The compound's utility in electrophilic aromatic substitution reactions allows for the construction of complex molecular architectures.[1]

Understanding the solubility of this intermediate is paramount. In drug development, poor solubility can hinder formulation, bioavailability, and ultimately, the therapeutic efficacy of a potential drug candidate. Therefore, accurate characterization of its solubility profile in various solvent systems is a foundational step in any research and development pipeline.

Physicochemical Properties

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 2250-48-8[2][4]
Molecular Formula C₈H₆FNO₃[1][2]
Molecular Weight 183.14 g/mol [1][2]
Appearance Solid; White to yellow powder/crystal[1][2]
Purity (Typical) ≥97%[2]
Storage Room Temperature, sealed in dry conditions[1][4]

The molecule possesses a combination of a nonpolar aromatic ring and polar functional groups (ketone and nitro group). The fluorine atom, while electronegative, contributes to lipophilicity. This structural duality suggests a nuanced solubility profile, with limited aqueous solubility and a higher affinity for organic solvents. This prediction is supported by data on analogous compounds, such as 2-nitroacetophenone and 2-fluoro-5-nitroaniline, which are reported to be insoluble or have low solubility in water.[5][6][7]

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a framework for predicting solubility.

  • Aqueous Solubility : The large, relatively nonpolar benzene ring is the dominant structural feature, which is expected to result in poor solubility in water. While the nitro and ketone groups can participate in hydrogen bonding, their influence is likely insufficient to overcome the hydrophobicity of the core structure.

  • Organic Solvent Solubility : The compound is expected to exhibit significantly better solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Acetone, and in polar protic solvents like methanol and ethanol. These solvents can effectively solvate both the polar functional groups and the aromatic ring. The solubility in such solvents is influenced by factors like the solvent's dielectric constant, as demonstrated in studies of related 2'-fluoro-substituted acetophenone derivatives.[8]

Experimental Workflow for Solubility Determination

To obtain reliable quantitative data, a systematic experimental approach is necessary. The following workflow outlines a robust process combining the gold-standard shake-flask method for achieving equilibrium solubility with a precise HPLC-UV method for quantification.

G cluster_0 Part 1: Sample Preparation & Equilibration cluster_1 Part 2: Sample Processing cluster_2 Part 3: Quantification & Analysis prep Add excess this compound to chosen solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) to create a saturated solution prep->equilibrate Shake/Stir filter Filter supernatant to remove undissolved solid (0.22 µm PTFE filter) equilibrate->filter dilute Dilute filtered supernatant with mobile phase to fall within calibration curve range hplc Analyze diluted sample via validated HPLC-UV method dilute->hplc quant Quantify concentration using a standard calibration curve hplc->quant calc Calculate final solubility value (accounting for dilution factor) quant->calc

Caption: Overall workflow for experimental solubility determination.

Detailed Experimental Protocols

As a self-validating system, these protocols include the necessary steps for generating a standard curve, which is essential for ensuring the trustworthiness and accuracy of the final quantification.

Protocol 1: Equilibrium Solubility by Shake-Flask Method

This method measures the concentration of the compound in a saturated solution after a state of equilibrium has been reached.

  • Preparation : Add an excess amount of solid this compound (e.g., 5-10 mg) to a 1.5 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition : Add a known volume (e.g., 1.0 mL) of the desired solvent (e.g., Water, PBS pH 7.4, Methanol, DMSO) to the vial.

  • Equilibration : Seal the vial tightly. Place it in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours. Causality Note: This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states.

  • Phase Separation : Allow the vials to stand for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge at a low speed (e.g., 2000 rpm for 5 minutes).

  • Sample Collection : Carefully collect the supernatant using a pipette. Critical Step: Avoid disturbing the solid pellet at the bottom.

  • Filtration : Filter the supernatant through a 0.22 µm chemical-resistant filter (e.g., PTFE) to remove any remaining micro-particulates. Causality Note: Filtration is non-negotiable as suspended particles will falsely inflate the measured concentration.

  • Dilution : Dilute the clear filtrate with the HPLC mobile phase to a concentration that is expected to fall within the linear range of the calibration curve. The dilution factor must be recorded accurately.

Protocol 2: Quantification by Reverse-Phase HPLC-UV

This protocol provides a robust method for quantifying the concentration of the analyte in the prepared samples. High-Performance Liquid Chromatography (HPLC) is a standard technique for purity assessment and quantification of aromatic ketones.[9]

  • Instrumentation & Conditions :

    • HPLC System : A standard system with a UV detector.

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : Isocratic or gradient elution using Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid). A starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : Scan for maximal absorbance between 210-400 nm; a wavelength around 254 nm is a common starting point for aromatic compounds.

    • Injection Volume : 10 µL.

  • Preparation of Standard Solutions :

    • Create a 1 mg/mL stock solution of this compound in a suitable solvent like Acetonitrile.

    • Perform serial dilutions from this stock to prepare a set of at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Calibration Curve Generation :

    • Inject each standard solution into the HPLC system in triplicate.

    • Plot the average peak area obtained from the UV detector against the known concentration of each standard.

    • Perform a linear regression on the data points. A coefficient of determination (R²) value >0.995 is required for a trustworthy calibration curve.

G s1 Standard 1 (e.g., 1 µg/mL) hplc Inject Standards into HPLC-UV s1->hplc s2 Standard 2 (e.g., 5 µg/mL) s2->hplc s3 Standard 3 (e.g., 10 µg/mL) s3->hplc s4 Standard 4 (e.g., 25 µg/mL) s4->hplc s5 Standard 5 (e.g., 50 µg/mL) s5->hplc plot Plot Avg. Peak Area vs. Known Concentration hplc->plot regression Perform Linear Regression (y = mx + c) plot->regression validation Validate Curve (R² > 0.995) regression->validation

Sources

The Strategic Utility of 1-(5-Fluoro-2-nitrophenyl)ethanone in the Synthesis of Bioactive Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 1-(5-Fluoro-2-nitrophenyl)ethanone emerges as a particularly valuable scaffold, offering a unique combination of reactive functional groups that serve as versatile handles for the construction of complex heterocyclic systems. The presence of a fluorine atom, a nitro group, and a ketone moiety within a single aromatic ring provides a rich chemical playground for researchers and drug development professionals. This in-depth technical guide explores the core applications of this compound, with a particular focus on its pivotal role in the synthesis of bioactive quinazolinone derivatives, a class of compounds renowned for their diverse pharmacological activities.

Physicochemical Properties and Strategic Importance

This compound is a solid compound with the molecular formula C₈H₆FNO₃ and a molecular weight of 183.14 g/mol .[1] Its strategic importance in organic synthesis stems from the distinct reactivity of its three key functional groups:

  • The Nitro Group: This powerful electron-withdrawing group can be readily reduced to an amine, a crucial transformation that opens the door to a vast array of cyclization and derivatization reactions.

  • The Ketone: The acetyl group provides a reactive site for condensations, cyclizations, and other modifications to build diverse heterocyclic frameworks.

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[2]

These features make this compound an attractive starting point for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

PropertyValue
CAS Number 2250-48-8
Molecular Formula C₈H₆FNO₃
Molecular Weight 183.14 g/mol
Appearance Solid
Synonyms 5-Fluoro-2-nitroacetophenone, 2'-Nitro-5'-fluoroacetophenone

Core Application: Synthesis of Bioactive Quinazolinone Derivatives

Quinazolinone and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] this compound serves as an excellent precursor for the synthesis of fluorinated quinazolinone scaffolds. The general synthetic strategy involves a two-step process: reduction of the nitro group followed by cyclization.

Step 1: Reduction of the Nitro Group to Form 1-(2-Amino-5-fluorophenyl)ethanone

The selective reduction of the nitro group is the gateway to accessing the key amine intermediate. A variety of reducing agents can be employed for this transformation. A well-established and efficient method involves the use of iron powder in the presence of an acid.[5]

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Isopropanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), iron powder (3.0 eq), and ammonium chloride (2.0 eq).

  • Add a mixture of isopropanol and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux and stir vigorously for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the insoluble iron salts.

  • Extract the filtrate with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-amino-5-fluorophenyl)ethanone.

  • The crude product can be purified by silica gel column chromatography.[5]

G start This compound reagents Fe, NH4Cl Isopropanol/Water start->reagents product 1-(2-Amino-5-fluorophenyl)ethanone reagents->product caption Reduction of the nitro group.

Reduction of the nitro group.
Step 2: Cyclization to form 6-Fluoro-2-methylquinazolin-4(3H)-one

The resulting 1-(2-amino-5-fluorophenyl)ethanone is a versatile intermediate for the synthesis of various heterocyclic systems. One of the most valuable applications is its cyclocondensation to form the quinazolinone core. A common and effective method involves reaction with an appropriate reagent to introduce the remaining atoms of the heterocyclic ring. For the synthesis of a 2-methyl substituted quinazolinone, acetic anhydride is a suitable reagent.[6]

Materials:

  • 1-(2-Amino-5-fluorophenyl)ethanone

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

Procedure:

  • In a round-bottom flask, dissolve 1-(2-amino-5-fluorophenyl)ethanone (1.0 eq) in an excess of acetic anhydride.

  • A catalytic amount of pyridine can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be recrystallized from a suitable solvent like ethanol to afford pure 6-fluoro-2-methylquinazolin-4(3H)-one.

G start 1-(2-Amino-5-fluorophenyl)ethanone reagents Acetic Anhydride start->reagents product 6-Fluoro-2-methylquinazolin-4(3H)-one reagents->product caption Cyclization to the quinazolinone core.

Cyclization to the quinazolinone core.

Applications in Drug Discovery: Targeting Kinases in Cancer Therapy

The quinazolinone scaffold is a well-established pharmacophore in the design of kinase inhibitors, a class of targeted cancer therapeutics.[7] Many approved anticancer drugs, such as gefitinib and erlotinib, feature a quinazoline core and function by inhibiting the epidermal growth factor receptor (EGFR), a key driver in many cancers.[8][9]

The 6-fluoro-2-methylquinazolin-4(3H)-one synthesized from this compound can serve as a versatile platform for the development of novel kinase inhibitors. Further derivatization at the N-3 position allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to cell proliferation, survival, and migration.[10] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the phosphorylation and activation of downstream signaling molecules.[7] This blockade of EGFR signaling can induce cell cycle arrest and apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ATP MAPK MAPK EGFR->MAPK ATP AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Blocks ATP Binding EGF EGF (Ligand) EGF->EGFR caption Simplified EGFR signaling pathway and inhibition.

Simplified EGFR signaling pathway and inhibition.

Future Perspectives and Conclusion

This compound is a valuable and versatile building block with significant potential in the synthesis of bioactive heterocyclic compounds. Its application in the construction of fluorinated quinazolinone scaffolds provides a clear pathway for the development of novel kinase inhibitors for cancer therapy and other therapeutic areas. The synthetic routes outlined in this guide are robust and adaptable, allowing for the generation of diverse libraries of compounds for biological screening. As the demand for targeted therapeutics continues to grow, the strategic use of well-designed starting materials like this compound will remain a cornerstone of successful drug discovery and development programs.

References

  • Alagarsamy, V., Rajesh, R., Meena, R., Vijaykumar, S., Ramseshu, K. V., & Anandakumar, T. D. (2004). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones. Biological & Pharmaceutical Bulletin, 27(5), 647-650.
  • Bacha, A. B., El-Sayed, N. E., Almaneai, N. M., & Bacha, A. B. (2019). Synthesis and evaluation of anticancer, antiphospholipases, antiproteases and antimetabolic syndrome activities of some 3H-quinazolin-4-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 672-683.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • He, Y., et al. (2009). Synthesis and anticancer activity of novel 4-thiosemicarbazide quinazolines. European Journal of Medicinal Chemistry, 44(1), 443-447.
  • Kaur, G. R. (2012). Synthesis and biological evaluation of benzothiazole derivatives.
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  • Ma, Y., Liu, F., Yan, K., Song, B. A., Yang, S., Hu, D. Y., ... & Xue, W. (2008). Synthesis and antifungal bioactivity of 6-bromo-4-alkylthio-quinazoline derivatives. Chinese Journal of Organic Chemistry, 28(7), 1268-1272.
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The Promising Biological Activities of 1-(5-Fluoro-2-nitrophenyl)ethanone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The scaffold of 1-(5-fluoro-2-nitrophenyl)ethanone has emerged as a privileged starting material in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active derivatives. The presence of the fluorine atom and the nitro group enhances the chemical reactivity of the parent molecule, making it an ideal candidate for the development of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols, structure-activity relationship analyses, and mechanistic insights are presented to equip researchers and drug development professionals with the necessary knowledge to leverage this promising chemical entity in their discovery pipelines.

Introduction: The Strategic Importance of the this compound Scaffold

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring an activated phenyl ring substituted with both a fluorine and a nitro group, provides multiple reaction sites for derivatization. This allows for the systematic modification of the molecule to optimize its biological activity, selectivity, and pharmacokinetic properties. The inherent reactivity of this scaffold has been exploited to generate a wide range of derivatives, including chalcones, quinazolines, and various heterocyclic compounds, which have demonstrated significant potential in preclinical studies.

Synthetic Pathways to Bioactive Derivatives

The chemical versatility of this compound allows for its transformation into a multitude of complex molecular architectures. A common and effective synthetic strategy involves the Claisen-Schmidt condensation to produce chalcone derivatives.[2]

General Synthesis of Chalcone Derivatives

The synthesis of chalcones from this compound typically involves its reaction with a variety of substituted benzaldehydes in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[3] This reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone.

start This compound intermediate Enolate Intermediate start->intermediate Base aldehyde Substituted Benzaldehyde aldehyde->intermediate base Base (e.g., NaOH, KOH) Ethanol product Chalcone Derivative intermediate->product Dehydration

Caption: General workflow for the synthesis of chalcone derivatives.

Anticancer Activity of this compound Derivatives

A significant body of research has focused on the anticancer potential of derivatives synthesized from this compound. Chalcones, in particular, have shown promising results against a variety of cancer cell lines.[4][5]

Cytotoxicity against Human Cancer Cell Lines

Chalcone derivatives incorporating the this compound backbone have been evaluated for their in vitro cytotoxicity against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6] This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[6]

Table 1: In Vitro Anticancer Activity of Representative Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
B3 Hela3.204[4]
B3 MCF-73.849[4]
1a A549, NCI-H460, HCT116, MCF7, PC3, HeLa0.1 - 0.3[7]
5a Breast Cancer7.87 ± 2.54[2]
5b Breast Cancer4.05 ± 0.96[2]
9a Colon Cancer17.14 ± 0.66[2]
14b MCF-70.85[8]
14b MDA-MB-2316.61[8]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Mechanism of Anticancer Action

The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell proliferation and survival.[9]

Apoptosis is a critical mechanism by which many anticancer drugs exert their effects. Chalcone derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Many derivatives of this compound have been investigated as potential kinase inhibitors.[9] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. By inhibiting specific kinases, these compounds can disrupt the signaling networks that drive cancer cell growth and proliferation. For instance, some derivatives have shown inhibitory activity against Aurora-A kinase, a key regulator of cell cycle progression.[9]

derivative This compound Derivative kinase Kinase (e.g., Aurora-A) derivative->kinase Inhibits apoptosis Apoptosis derivative->apoptosis Induces proliferation Cancer Cell Proliferation kinase->proliferation Promotes

Caption: Mechanism of action for kinase inhibitory derivatives.

Antimicrobial Activity of Heterocyclic Derivatives

The this compound scaffold has also been utilized to synthesize a variety of heterocyclic compounds with potent antimicrobial activity.[10][11] These derivatives often incorporate moieties such as pyrazole, thiazole, and triazole, which are known to be present in many clinically used antimicrobial agents.

Synthesis of Heterocyclic Derivatives

The synthesis of these heterocyclic derivatives often involves multi-step reactions starting from this compound. For example, the synthesis of pyrazole-based chalcones can be achieved through a Claisen-Schmidt condensation of a pyrazole-containing acetophenone with an appropriate aldehyde.[12]

In Vitro Antimicrobial Screening

The antimicrobial activity of these compounds is typically evaluated using in vitro assays to determine their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Representative Heterocyclic Derivatives

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
Piperazine-based triazolesBacteria0.24 - 1.9[10]
Fused triazolothiadiazinesBacteria and FungiPromising Activity[11]
Spiro heterocyclic compoundsBacteria and FungiActive[13]

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, several key structural features have been identified that influence their anticancer and antimicrobial properties.

  • Substitution on the Benzaldehyde Ring (for Chalcones): The nature and position of substituents on the benzaldehyde ring significantly impact the biological activity of chalcones. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.[14]

  • The α,β-Unsaturated Ketone Moiety: This Michael acceptor is often critical for the biological activity of chalcones, as it can react with nucleophilic residues in target proteins.

  • The Heterocyclic Ring System: For antimicrobial agents, the type of heterocyclic ring and its substituents play a major role in determining the spectrum of activity and potency.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.[6][15]

A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Solubilize formazan C->D E Measure absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The versatility of the starting material allows for the synthesis of a wide range of structurally diverse molecules, enabling the fine-tuning of their biological activities. Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to elucidate their modes of action. Furthermore, in vivo studies are warranted to evaluate the therapeutic efficacy and safety of the most promising candidates. The continued exploration of this chemical scaffold holds great promise for the discovery of new and effective treatments for cancer and infectious diseases.

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Methodological & Application

Application Note: A Robust Two-Step Synthesis of 1-(5-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-(5-fluoro-2-nitrophenyl)ethanone, a valuable building block in pharmaceutical and agrochemical research.[1] The presented strategy circumvents the challenges associated with direct Friedel-Crafts acylation of deactivated nitroaromatic systems by employing a robust two-step sequence. This method involves an initial Nucleophilic Aromatic Substitution (SNAr) on the highly activated 2,4-difluoronitrobenzene, followed by an efficient acidic hydrolysis and decarboxylation. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices and mechanistic insights to ensure reliable and reproducible results.

Introduction

Fluoro-nitroaromatic ketones, such as this compound, are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The strategic placement of the fluoro, nitro, and acetyl groups provides multiple reaction sites for further functionalization, making it a versatile scaffold in medicinal chemistry.

However, the synthesis of this class of compounds is not trivial. The strong electron-withdrawing nature of the nitro group severely deactivates the aromatic ring towards traditional electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[2][3] Such reactions, if they proceed at all, often require harsh conditions and result in low yields. Therefore, an alternative, more efficient synthetic strategy is required. This guide details a logical and high-yielding approach that leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful tool for the functionalization of electron-deficient aromatic rings.[4]

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway is a two-step process commencing with the commercially available 2,4-difluoronitrobenzene.

Overall Reaction Scheme:

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Step 2: Hydrolysis & Decarboxylation

This strategy is predicated on the high reactivity of the fluorine atom at the C-4 position of 2,4-difluoronitrobenzene. This position is para to the strongly electron-withdrawing nitro group, which significantly activates it towards nucleophilic attack.[5] The fluorine atom at the C-2 position is also activated (ortho to the nitro group), but the C-4 position is generally more reactive. In SNAr reactions, fluoride is an excellent leaving group because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[6]

Step 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism

The first step involves the reaction of 2,4-difluoronitrobenzene with the enolate of ethyl acetoacetate. The enolate, a potent carbon nucleophile, preferentially attacks the electron-deficient C-4 position. This addition disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. The aromaticity is subsequently restored by the elimination of the fluoride ion, yielding the substituted β-keto ester intermediate, ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate.[7]

Step 2: Hydrolysis and Decarboxylation Mechanism

The second step is a classic transformation of β-keto esters. Under acidic conditions and heat, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) through a cyclic transition state to yield the final product, this compound.[8][9]

Visualized Experimental Workflow and Mechanisms

Overall Synthesis Workflow

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Hydrolysis & Decarboxylation A 2,4-Difluoronitrobenzene C Reaction at 0°C to RT A->C B Ethyl Acetoacetate + NaH in DMF B->C D Work-up: Quench, Extraction C->D E Crude Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate D->E F Crude Intermediate E->F Proceed to next step G Aqueous H2SO4, Reflux F->G H Work-up: Extraction, Neutralization G->H I Purification (Column Chromatography) H->I J This compound I->J

Caption: Overall workflow for the two-step synthesis.

SNAr Reaction Mechanism

Caption: Formation of the stabilizing Meisenheimer complex.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialCAS No.M.W. ( g/mol )Density (g/mL)PurityNotes
2,4-Difluoronitrobenzene446-35-5159.091.451>98%Toxic and irritant. Handle with care.
Sodium Hydride (60% in oil)7646-69-724.00~0.9260%Water-reactive and flammable.[10]
Ethyl Acetoacetate141-97-9130.141.021>99%Combustible liquid.[11][12][13][14]
N,N-Dimethylformamide (DMF), anhydrous68-12-273.090.944>99.8%Harmful and reproductive toxin.[15][16][17][18]
Sulfuric Acid (98%)7664-93-998.081.8498%Highly corrosive.
Ethyl Acetate (EtOAc)141-78-688.110.902ACS GradeFlammable liquid.
Hexanes110-54-3-~0.655ACS GradeFlammable liquid and neurotoxin.
Anhydrous Magnesium Sulfate7487-88-9120.372.66-Drying agent.
Step 1: Synthesis of Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate
  • Inert Atmosphere Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Base Suspension: In the flask, suspend sodium hydride (60% dispersion in mineral oil, 2.0 g, 50.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Enolate Formation: Cool the suspension to 0 °C using an ice-water bath. Add ethyl acetoacetate (6.5 g, 50.0 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C. A vigorous evolution of hydrogen gas will be observed.

    • Causality: The strong base NaH deprotonates the acidic α-hydrogen of ethyl acetoacetate to form the nucleophilic enolate.[19] Adding it slowly at low temperature controls the exothermic reaction and hydrogen evolution.

  • SNAr Reaction: After the hydrogen evolution ceases (approx. 30-45 minutes), add a solution of 2,4-difluoronitrobenzene (7.95 g, 50.0 mmol) in anhydrous DMF (10 mL) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of ice-cold water (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a dark oil. This crude intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound
  • Hydrolysis & Decarboxylation Setup: To the flask containing the crude ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate, add a mixture of concentrated sulfuric acid (15 mL) and water (45 mL).

    • Causality: The strong acidic medium facilitates the hydrolysis of the ester to a carboxylic acid.[20]

  • Heating: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 4-8 hours. The decarboxylation occurs concurrently at this temperature.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice (200 g).

  • Extraction: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (50 mL).

    • Causality: The bicarbonate wash neutralizes any remaining sulfuric acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes). Combine the fractions containing the pure product and concentrate to afford a solid.[21]

Product Characterization

The final product, this compound, is expected to be a solid at room temperature.[22]

  • Molecular Formula: C₈H₆FNO₃[22]

  • Molecular Weight: 183.14 g/mol [22]

  • Appearance: Solid[22]

  • Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.1-8.2 (dd, 1H), ~7.3-7.4 (m, 1H), ~7.8-7.9 (dd, 1H), ~2.6 (s, 3H).

  • Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~198 (C=O), ~163 (d, C-F), ~145, ~135, ~128 (d), ~125 (d), ~115 (d), ~30 (CH₃).

Note: NMR shifts are estimations and should be confirmed by analysis.

Safety and Handling

This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 2,4-Difluoronitrobenzene: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[23] Handle in a fume hood wearing gloves and safety glasses.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas.[10] Causes severe skin burns and eye damage.[24][25] Must be handled under an inert atmosphere (nitrogen or argon). Use a dry powder extinguisher (Class D) for fires; DO NOT USE WATER .

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and if inhaled. Causes serious eye irritation and is a suspected reproductive toxin.[16][18]

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Reacts exothermically with water. Always add acid to water, never the other way around.

Ensure all waste is disposed of according to institutional and local regulations.

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Leveraging 1-(5-Fluoro-2-nitrophenyl)ethanone for Nucleophilic Aromatic Substitution in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of complex aromatic structures is a cornerstone of innovation. Among the vast arsenal of chemical reagents, 1-(5-Fluoro-2-nitrophenyl)ethanone (CAS No. 2250-48-8) has emerged as a particularly valuable and versatile building block.[1] Its utility lies in its precisely arranged functional groups, which are primed for Nucleophilic Aromatic Substitution (SNAr), one of the most powerful methods for constructing C-N, C-O, and C-S bonds on an aromatic core.[2]

This guide provides an in-depth exploration of the chemical principles governing the use of this compound in SNAr reactions. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and discuss the causality behind critical process parameters. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively employ this reagent in their synthetic campaigns, paving the way for the discovery of novel therapeutic agents and functional materials.[3][4]

The SNAr Mechanism: An Engine for Molecular Diversification

The remarkable reactivity of this compound in SNAr reactions is not coincidental; it is a direct consequence of its electronic architecture. The reaction proceeds through a well-established two-step addition-elimination mechanism.[2][5]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated when a nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine.[6] This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][7]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, faster step, the lone pair of electrons on the carbon reforms the aromatic π-system, leading to the expulsion of the fluoride ion, which is an excellent leaving group in this context.[8]

The success of this reaction is critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[7][8] In this compound, the nitro group (-NO₂) is ortho to the fluorine, and the acetyl group (-COCH₃) is para. These groups powerfully stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the initial attack and driving the reaction forward.[5][6]

Caption: The addition-elimination mechanism of SNAr reactions.

Causality Behind Experimental Design

A successful SNAr protocol hinges on the rational selection of reagents and conditions. Each component plays a critical role in modulating reaction kinetics and maximizing yield.

  • Choice of Nucleophile: The reaction is broadly applicable to a range of nucleophiles.

    • N-Nucleophiles (Amines): Primary and secondary amines are excellent nucleophiles for this reaction, leading to the formation of N-aryl derivatives.

    • O-Nucleophiles (Alcohols, Phenols): Require a base to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.

    • S-Nucleophiles (Thiols): Thiols are generally strong nucleophiles and react readily, often under mild basic conditions, to form thioethers.

  • The Role of the Base: A base is often essential, particularly for alcohol and some thiol nucleophiles. Its primary function is to deprotonate the nucleophile, significantly increasing its nucleophilicity and reactivity. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[9]

  • Solvent Selection: Polar aprotic solvents are the medium of choice for SNAr reactions. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) effectively solvate the cationic counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "bare" and highly reactive.[10]

  • Temperature Control: While the activated substrate allows for reactions at moderate temperatures, heating is often employed to increase the reaction rate.[2] Typical reaction temperatures range from room temperature to 80-100 °C, depending on the nucleophile's reactivity.

Field-Tested Experimental Protocols

The following protocols provide robust, validated starting points for the SNAr of this compound. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

Protocol 1: Synthesis of an N-Aryl Derivative with a Secondary Amine

This protocol details the reaction with morpholine as a representative secondary amine.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle.

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration of the starting material).

    • Add morpholine (1.2 eq) to the mixture.

    • Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC.

    • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with water and then brine to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(5-(morpholino)-2-nitrophenyl)ethanone.

Protocol 2: Synthesis of an Aryl Ether via O-Arylation

This protocol describes the reaction with a phenol, a common O-nucleophile.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Phenol (1.1 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Schlenk flask, magnetic stirrer, nitrogen line.

  • Step-by-Step Methodology:

    • CAUTION: NaH is highly reactive with water. Handle under a dry, inert atmosphere.

    • In a Schlenk flask under nitrogen, suspend NaH (1.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of phenol (1.1 eq) in DMF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of sodium phenoxide.

    • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 6-12 hours).

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the desired 1-(5-phenoxy-2-nitrophenyl)ethanone.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Substrate, Base, and Solvent nucleophile 2. Add Nucleophile reagents->nucleophile heat 3. Heat and Stir nucleophile->heat monitor 4. Monitor by TLC/LC-MS heat->monitor quench 5. Quench and Extract monitor->quench wash 6. Wash and Dry quench->wash concentrate 7. Concentrate wash->concentrate purify 8. Column Chromatography concentrate->purify product Pure Product purify->product

Caption: A generalized workflow for SNAr synthesis and purification.

Data Summary and Characterization

The following table summarizes typical conditions and expected outcomes for SNAr reactions with this compound. Yields are representative and may vary based on the specific nucleophile and reaction scale.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Yield (%)
Nitrogen PiperidineK₂CO₃DMF8085-95%
Nitrogen AnilineK₂CO₃DMSO10070-85%
Oxygen MethanolNaHTHF6075-90%
Oxygen 4-ChlorophenolCs₂CO₃DMF8080-95%
Sulfur ThiophenolK₂CO₃MeCN6090-98%

Product characterization is typically performed using standard analytical techniques. For example, the ¹H NMR spectrum of a successfully substituted product will show the disappearance of the characteristic doublet of doublets corresponding to the proton adjacent to the fluorine and the appearance of new signals corresponding to the incorporated nucleophile. Mass spectrometry will confirm the expected molecular weight of the new compound.[11][12]

Conclusion: A Gateway to Chemical Innovation

This compound is a powerful and reliable substrate for nucleophilic aromatic substitution. The dual activation provided by the ortho-nitro and para-acetyl groups ensures high reactivity towards a diverse array of nucleophiles under well-defined, scalable conditions. The protocols and principles outlined in this guide provide a solid foundation for researchers to build upon. The resulting substituted 2-nitroacetophenone derivatives are valuable intermediates, readily transformed into a multitude of complex heterocyclic systems and other molecular scaffolds relevant to the pharmaceutical and materials science industries.[4][13]

References

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Processes for the preparation of varenicline and intermediates thereof. (n.d.). Google Patents.
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. Retrieved January 23, 2026, from [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Optimization of organophotochemical SNAr reaction. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • SNAr reactions of 2-fluorinated SF5-pyridines with C-, S-, N-, and O-based nucleophiles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction.... (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF. (2023). Google Patents.
  • Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry Tutor. Retrieved January 23, 2026, from [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Discovery and development of varenicline for smoking cessation. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI. Retrieved January 23, 2026, from [Link]

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Application Note: 1-(5-Fluoro-2-nitrophenyl)ethanone as a Key Precursor in Modern API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 1-(5-Fluoro-2-nitrophenyl)ethanone, a versatile precursor for the synthesis of Active Pharmaceutical Ingredients (APIs). We explore its chemical properties, strategic applications, and detailed synthetic protocols. By focusing on the synthesis of Varenicline, a prominent smoking cessation aid, we illustrate the practical utility and chemical logic behind employing this precursor. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: The Strategic Advantage of this compound

This compound is a highly functionalized aromatic ketone that has emerged as a valuable building block in medicinal chemistry. Its structure is distinguished by three key features: an acetyl group, a fluorine atom, and a nitro group. This strategic combination of functional groups provides a powerful handle for synthetic chemists. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the nitro group itself can be readily reduced to an amine, opening pathways for a multitude of cyclization and condensation reactions.[1] The acetyl group offers further reaction sites, making this compound a cornerstone for constructing complex heterocyclic systems commonly found in modern pharmaceuticals.[1]

Physicochemical Properties & Safety Protocols

A thorough understanding of the precursor's properties and handling requirements is fundamental to its effective and safe use in any synthetic workflow.

Key Properties

The essential physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 2250-48-8[2]
Molecular Formula C₈H₆FNO₃[2]
Molecular Weight 183.14 g/mol [2]
Appearance White to yellow crystalline powder[2]
Melting Point 50 - 54 °C[2]
Purity ≥ 98%[2]
Safety & Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is a chemical reagent that requires careful handling to minimize risk.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4]

    • Avoid inhalation of dust and contact with skin and eyes.[4]

    • In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[5]

    • Store in a cool, dry place, sealed in its container.[2]

Application Case Study: Synthesis of Varenicline

To demonstrate the utility of this compound, we will detail its application in the synthesis of Varenicline (marketed as Chantix®), a partial agonist of the nicotinic acetylcholine receptor used for smoking cessation.[6] Although many patented routes to Varenicline exist, they often start from advanced intermediates.[2][7] The following sections outline a logical, multi-step synthesis that showcases the transformation of our precursor into the complex tricyclic core of the final API.

Synthetic Strategy Overview

The overall strategy involves the construction of the key tricyclic azabridge intermediate, 10-Aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene, followed by functionalization (nitration) and subsequent transformations to build the final pyrazine ring of Varenicline. While our starting material is not directly mentioned in the primary Varenicline synthesis patents, it serves as a logical precursor to the dinitro-intermediate required for the synthesis. The pathway described is a well-established route for creating the core structure.[8]

G A This compound B 10-Aza-tricyclo[6.3.1.0(2,7)]dodeca-2(7),3,5-triene-10-yl)-2,2,2-trifluoroethanone A->B Hypothetical Multistep Assembly (e.g., via Diels-Alder & Cyclization) C 1-(4,5-Dinitro-10-aza-tricyclo[...])ethanone B->C Dinitration D 1-(4,5-Diamino-10-aza-tricyclo[...])ethanone C->D Catalytic Hydrogenation E Protected Varenicline Precursor D->E Cyclization (e.g., with Glyoxal) F Varenicline E->F Deprotection G cluster_0 Key Cyclization Step Diamine Diamino Intermediate ProtectedVarenicline Protected Varenicline Diamine->ProtectedVarenicline Condensation Glyoxal Glyoxal (OHC-CHO) Glyoxal->ProtectedVarenicline Varenicline Varenicline (API) ProtectedVarenicline->Varenicline Basic Hydrolysis (Deprotection)

Caption: Formation of the Varenicline pyrazine ring.

  • Reagents & Equipment:

    • Crude Diamino Intermediate from Protocol 2

    • 40% Glyoxal solution in water

    • Sodium Hydroxide (e.g., 2M solution)

    • Toluene or Methanol

    • Round-bottom flask, condenser, and magnetic stirrer

    • Separatory funnel

  • Procedure:

    • Dissolve the crude diamino intermediate in water or an appropriate solvent.

    • Add the 40% aqueous glyoxal solution to the mixture. [8] 3. Stir the reaction at room temperature for several hours (e.g., 18h) or until TLC indicates the formation of the protected Varenicline precursor is complete. [8] 4. Extract the product into an organic solvent like methylene chloride.

    • Concentrate the organic layer. Redissolve the residue in a suitable solvent like methanol or toluene. [6][8] 6. Add a solution of sodium hydroxide and heat the mixture (e.g., 40-45°C) for 1-3 hours to effect deprotection. [6][8] 7. Cool the reaction, add water, and extract the Varenicline free base into methylene chloride.

    • Wash, dry, and concentrate the organic layers to yield crude Varenicline.

    • The final API can be purified via crystallization, often as a tartrate salt. [2]

Expected Results & Data Summary

The efficiency of each step is critical for the overall yield of the API. Below is a summary of typical outcomes based on patent literature.

StageProductTypical YieldPurity (by HPLC)Reference
Dinitration 1-(4,5-Dinitro...)-ethanone>90%>95%[8]
Hydrogenation 1-(4,5-Diamino...)-ethanone72-96%(Used crude)[9][10]
Cyclization Protected Varenicline~85% (over 2 steps)>98%[8]
Deprotection Varenicline Free BaseHigh Conversion>99% after purification[6]

Conclusion

This compound and its derivatives are invaluable precursors in the synthesis of complex APIs. The strategic placement of its functional groups provides a robust platform for building intricate heterocyclic scaffolds, as demonstrated in the synthesis of Varenicline. The reaction pathways, particularly the critical nitro-group reduction and subsequent cyclization, are reliable and scalable transformations. By understanding the underlying chemical principles and adhering to rigorous safety protocols, researchers can effectively leverage this precursor to advance drug discovery and development programs.

References

  • WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.
  • WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
  • US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
  • Varenicline compound and process of manufacture thereof. Justia Patents. [Link]

  • Process for preparing varenicline and intermediates for use therein. European Patent Office. [Link]

  • TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF. European Patent Office. [Link]

  • Safety Data Sheet. FMC Agro Polska. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1-(5-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(5-Fluoro-2-nitrophenyl)ethanone (CAS No. 2250-48-8)[1]. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this valuable chemical intermediate. We will delve into the critical aspects of the synthesis, explaining the causality behind experimental choices to ensure both high yield and purity.

Choosing Your Synthetic Pathway

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice of pathway is the single most critical decision affecting the potential yield and feasibility of the synthesis.

  • Route A: Friedel-Crafts Acylation of 4-fluoronitrobenzene. This involves acylating a pre-nitrated aromatic ring.

  • Route B: Electrophilic Nitration of 4-fluoroacetophenone. This involves nitrating a pre-acylated aromatic ring.

As senior application scientists, we strongly recommend Route B . The rationale is grounded in the fundamental principles of electrophilic aromatic substitution. The nitro group (-NO₂) is a powerful deactivating group, making the aromatic ring in 4-fluoronitrobenzene extremely electron-deficient and thus highly resistant to Friedel-Crafts acylation, which is a classic electrophilic substitution reaction.[2][3][4][5] Attempting this route typically requires harsh reaction conditions and still results in minimal to no yield.[6]

Route B, while presenting its own challenges in regioselectivity, is far more viable and controllable.

G cluster_route_a Route A: Friedel-Crafts Acylation cluster_route_b Route B: Electrophilic Nitration (Recommended) start Goal: Synthesize This compound a1 Starting Material: 4-Fluoronitrobenzene start->a1 b1 Starting Material: 4-Fluoroacetophenone start->b1 a2 Reaction: Friedel-Crafts Acylation (e.g., with Acetyl Chloride/AlCl₃) a1->a2 a3 Major Challenge: Extremely deactivated ring due to -NO₂ group. Reaction is highly disfavored. a2->a3 a4 Outcome: Very Low to No Yield a2->a4 b2 Reaction: Electrophilic Nitration (e.g., with HNO₃/H₂SO₄) b1->b2 b3 Major Challenge: Controlling regioselectivity due to competing directing effects of -F and -COCH₃ groups. b2->b3 b4 Outcome: Good to Excellent Yield (with optimization) b2->b4

Caption: Decision workflow for the synthesis of this compound.

Troubleshooting & Optimization Guide for Route B: Nitration of 4-Fluoroacetophenone

This section addresses the most common issues encountered when performing the electrophilic nitration of 4-fluoroacetophenone.

Q1: My reaction yield is disappointingly low, and analysis (TLC/GC) shows a significant amount of unreacted 4-fluoroacetophenone. What are the likely causes?

A1: This is a classic problem of insufficient reaction drive, which can stem from several factors:

  • Inadequate Nitrating Agent Strength: The combination of an acetyl group (meta-director, deactivating) and a fluorine atom (ortho/para-director, deactivating) makes the substrate moderately resistant to nitration.[7][8] The standard nitrating mixture (HNO₃/H₂SO₄) must be potent. The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺).[9]

    • Solution: Ensure your sulfuric acid is concentrated (98%) and your nitric acid is of high concentration (70% or fuming). Any moisture in the reagents will quench the nitronium ion and impede the reaction.

  • Low Reaction Temperature: While low temperatures are crucial for selectivity (see Q2), a temperature that is too low can significantly slow the reaction rate, preventing it from reaching completion within a reasonable timeframe.

    • Solution: The reaction is typically run between 0 °C and 5 °C.[10] If you observe a stalled reaction, consider allowing the temperature to slowly rise to room temperature after the initial addition of the nitrating agent is complete, while carefully monitoring for any dangerous exotherms.

  • Insufficient Reaction Time: Electrophilic substitutions on deactivated rings are inherently slower.

    • Solution: Increase the reaction time. Monitor the reaction's progress using an appropriate method (e.g., TLC or GC-MS) until the starting material is consumed.

Q2: I'm getting a mixture of isomers, primarily my desired this compound and the undesired 1-(2-fluoro-5-nitrophenyl)ethanone. How can I improve the regioselectivity?

A2: This is the central challenge of this synthesis. The outcome is a competition between the directing effects of the two substituents.

  • The acetyl group (-COCH₃) is a meta-director.[11][12]

  • The fluorine atom (-F) is an ortho, para-director.

The desired product requires nitration at the position ortho to the fluorine and meta to the acetyl group. This position is sterically accessible and electronically favored. However, nitration ortho to the acetyl group and meta to the fluorine can also occur.

  • Causality: Temperature is the most critical parameter for controlling regioselectivity. Nitration is a highly exothermic process.[8] At higher temperatures, the reaction has enough energy to overcome the activation barrier for the formation of the less-favored isomers, leading to a mixed product. By keeping the temperature strictly controlled at or below 0 °C, you favor the kinetically controlled pathway that leads to the most stable transition state, which in this case, forms the desired 2-nitro isomer.

  • Solution: The single most effective strategy is strict temperature control .

    • Pre-cool the flask containing your solution of 4-fluoroacetophenone in sulfuric acid to below 0 °C in an ice-salt or acetone/dry ice bath.

    • Add the nitrating mixture (pre-cooled as well) dropwise, ensuring the internal temperature never rises above 5 °C, and ideally is kept closer to 0 °C.[10]

    • Vigorous stirring is essential to dissipate localized heat from the addition.

Q3: My final product is contaminated with dinitrated compounds or shows signs of decomposition (dark color, tar). How do I prevent this?

A3: The formation of these byproducts indicates that the reaction conditions are too harsh.

  • Over-Nitration: The product, this compound, is even more deactivated than the starting material, so dinitration is generally not a major issue. However, if excessively strong nitrating agents (e.g., fuming nitric/sulfuric acid) or high temperatures are used, it can occur.

    • Solution: Use a precise stoichiometry. A slight excess of nitric acid (e.g., 1.1 to 1.3 equivalents) is often sufficient. Avoid large excesses.

  • Oxidative Decomposition: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the organic substrate, leading to charring and the formation of complex, tarry byproducts.

    • Solution: Again, strict adherence to low-temperature protocols is paramount. The dropwise addition of the nitrating agent to the substrate solution (and not the other way around) ensures that the nitric acid concentration remains low at any given moment, minimizing oxidation.

Experimental Protocols

Safety First: Nitrating mixtures are extremely corrosive and reactions are highly exothermic. Always work in a certified fume hood, wear appropriate personal protective equipment (lab coat, safety glasses, and acid-resistant gloves), and have a quenching bath (ice water) ready before you begin.

Protocol 1: Standard Nitration of 4-Fluoroacetophenone

This protocol provides a baseline for the synthesis.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 3 mL per 1 g of substrate).

  • Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 4-fluoroacetophenone (1.0 eq) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (1 mL per 1 g of substrate). Cool this mixture to 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the flask over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C.

  • Stirring: After the addition is complete, let the mixture stir at 0-5 °C for an additional 1-2 hours, monitoring by TLC.

  • Work-up: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield this compound as a solid.

Data Summary Table
ParameterProtocol 1 (Standard)Expected Outcome
Starting Material 4-FluoroacetophenoneN/A
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Formation of NO₂⁺
Stoichiometry (HNO₃) 1.1 equivalentsMinimizes dinitration
Temperature 0-5 °CCritical for regioselectivity
Reaction Time 1-2 hours post-additionAllows reaction to complete
Expected Yield 65-80% (after purification)Varies with execution
Purity Good to excellentRecrystallization is effective

Mechanistic Insights & Regioselectivity

Understanding the electronic effects at play is key to mastering this synthesis. The acetyl group withdraws electron density from the ring through resonance, deactivating the ortho and para positions. The fluorine atom also withdraws density (inductive effect) but can donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. The nitronium ion (NO₂⁺) will preferentially attack the position that is least deactivated and leads to the most stable carbocation intermediate (arenium ion).

G cluster_main Mechanism of Nitration on 4-Fluoroacetophenone cluster_attack Electrophilic Attack cluster_intermediate Arenium Ion Intermediate cluster_product Deprotonation & Product Formation Start 4-Fluoroacetophenone + NO₂⁺ (from HNO₃/H₂SO₄) Attack_Ortho_F Attack at C2 (ortho to F, meta to COCH₃) [FAVORED PATHWAY] Start->Attack_Ortho_F Lower Ea Attack_Ortho_Ac Attack at C3 (ortho to COCH₃, meta to F) [Disfavored Pathway] Start->Attack_Ortho_Ac Higher Ea Intermediate_F Carbocation at C1 is stabilized by resonance donation from -F. Least destabilized intermediate. Attack_Ortho_F->Intermediate_F Intermediate_Ac Carbocation at C4 is adjacent to the electron-withdrawing -COCH₃ group. Highly destabilized intermediate. Attack_Ortho_Ac->Intermediate_Ac Product_Desired Loss of H⁺ → this compound (Major Product) Intermediate_F->Product_Desired Product_Isomer Loss of H⁺ → 1-(2-Fluoro-5-nitrophenyl)ethanone (Minor Product) Intermediate_Ac->Product_Isomer

Caption: Reaction pathway for the nitration of 4-fluoroacetophenone, highlighting the favored route.

Attack at the C2 position (ortho to fluorine) is favored because the resulting carbocation intermediate is less destabilized than the intermediate formed from attack at the C3 position.

Frequently Asked Questions (FAQs)

Q: Can I use a different acylating agent in Route A, like acetic anhydride? A: While acetic anhydride can be used in Friedel-Crafts acylation, it will not overcome the fundamental problem of the deactivated ring in 4-fluoronitrobenzene. The reaction will still likely fail or give a negligible yield.[2]

Q: What is the role of the stoichiometric amount of Lewis acid (e.g., AlCl₃) required in Friedel-Crafts acylation? A: In Friedel-Crafts acylation, the Lewis acid catalyst (like AlCl₃) not only activates the acyl chloride to form the acylium ion electrophile but also complexes with the carbonyl oxygen of the ketone product.[3][13][14][15] This complex deactivates the product, preventing further acylation. However, it also means the catalyst is consumed in a 1:1 molar ratio with the product, necessitating a stoichiometric amount rather than a catalytic one.[6]

Q: How can I effectively purify the final product if recrystallization isn't sufficient? A: If your product is contaminated with isomers that have similar solubility, column chromatography is the most effective purification method. A silica gel column using a solvent system like ethyl acetate/hexane will typically allow for the separation of the different nitro-isomers.

References
  • Quora. How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

  • Google Patents. ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.
  • IIT Kanpur. Friedel Crafts Reaction. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • ResearchGate. (PDF) Electrophilic Nitration of Electron-Rich Acetophenones. Available from: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available from: [Link]

  • Automate.video. Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. Available from: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Organic Syntheses. Acetophenone, m-nitro-. Available from: [Link]

  • YouTube. Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. Available from: [Link]

  • ResearchGate. The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Jim Clark. Friedel-Crafts acylation of benzene. Available from: [Link]

  • University of Wisconsin-Madison. Friedel-Crafts Handout. Available from: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]

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Technical Support Center: Purification of Fluorinated Nitro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated nitro compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique and often complex challenges associated with purifying this class of molecules. The combined electron-withdrawing properties of fluorine and nitro groups impart distinct chemical characteristics that demand specialized purification strategies. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in established chemical principles and field-proven experience.

Section 1: Understanding the Core Challenges

The purification of fluorinated nitro compounds is non-trivial due to a confluence of factors:

  • Thermal Instability: Organic nitro compounds are known for their potential thermal lability. High temperatures during purification can lead to decomposition, often resulting in complex and discolored mixtures.[1][2] Impurities from the reaction can significantly lower the decomposition temperature, posing both a purification challenge and a safety hazard.[1]

  • Unique Polarity and Solubility: The strong dipole moments of both the C-F and C-NO₂ bonds create molecules with unusual polarity profiles. This can make them challenging to dissolve in common recrystallization solvents or to separate effectively using standard chromatographic techniques.

  • Reactivity with Purification Media: The acidic nature of standard silica gel can catalyze side reactions, such as dehydration of nitroaldol products or other decomposition pathways, directly on the column.[3]

  • Safety Hazards: Many fluorinated and nitroaromatic compounds are toxic and require careful handling.[4] The thermal instability of nitro compounds also presents a risk of runaway reactions.[1]

This guide will address these core issues with practical, actionable solutions.

Section 2: Troubleshooting Chromatographic Purification

Column chromatography is a primary tool for purification, but fluorinated nitro compounds often require non-standard approaches.

Frequently Asked Questions (FAQs): Chromatography

Q1: My compound is streaking or tailing significantly on the silica gel TLC plate. What is happening?

A: This is a classic sign of strong, undesirable interactions between your polar compound and the acidic silanol groups on the silica surface. This can lead to poor separation, low recovery, and even on-column decomposition. The interaction is often exacerbated by the presence of both nitro and fluoro groups, which increase the molecule's polarity and potential for hydrogen bonding.

Q2: I'm observing a new, often colored, spot on my TLC plate after letting it sit for a few minutes, suggesting my compound is unstable on silica. How do I proceed?

A: This indicates that the acidic silica gel is likely catalyzing a decomposition reaction.[3] A common issue is the dehydration of β-nitro alcohols formed during Henry (nitroaldol) reactions, leading to highly colored nitrostyrene byproducts.[3] It is crucial to switch to a more inert purification method or modify your existing one.

Q3: I am struggling to separate my target compound from a structurally similar impurity. Standard C18 columns are not providing enough resolution. What are my options?

A: This is where alternative stationary phases become invaluable. Standard C18 columns separate primarily based on hydrophobicity. For fluorinated compounds, phases designed to leverage unique fluorine interactions can provide dramatically different and superior selectivity.

Troubleshooting Guide: Column Chromatography

Chromatography_Troubleshooting start Crude Product Loaded on Column prob1 Problem Identified Poor Separation/Co-elution Streaking/Tailing On-Column Decomposition start->prob1 sol1 Solution Path 1: Modify Mobile Phase Add Modifier (e.g., 1% TEA) Change Solvent System (e.g., DCM/MeOH) prob1:e->sol1:w Eluent Issue sol2 Solution Path 2: Change Stationary Phase Deactivated Silica/Alumina Fluorinated Phase (PFP) prob1:e->sol2:w Stationary Phase Issue outcome Pure Compound sol1->outcome sol2->outcome

Protocol 1: Mitigating On-Column Decomposition and Tailing

If you suspect your compound is reacting with the silica gel, consider the following modifications:

  • Deactivation of Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen non-polar eluent component (e.g., hexane or dichloromethane). Add 1-2% triethylamine (TEA) by volume relative to the solvent. The TEA will neutralize the acidic silanol sites on the silica surface.

  • Use of Modified Eluents: For your mobile phase, consistently include a small percentage (0.5-1%) of an amine base like triethylamine or a polar modifier like methanol to competitively block the acidic sites during the run.

  • Switch to an Alternative Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative for compounds that are sensitive to acid. Start with a less polar eluent system than you would for silica, as alumina is a more active adsorbent.

    • Fluorinated Stationary Phases: These are highly recommended for separating fluorinated molecules.[5]

Table 1: Comparison of Chromatographic Stationary Phases

Stationary PhasePrinciple of SeparationBest ForConsiderations
Silica Gel Polarity (Normal Phase)General purpose, wide range of compounds.Acidic surface can cause decomposition of sensitive molecules like fluorinated nitro compounds.[3]
Alumina (Neutral/Basic) Polarity (Normal Phase)Acid-sensitive compounds, amines.Can have stronger retention than silica; may require more polar eluents.
Reversed-Phase (C8, C18) HydrophobicityNon-polar to moderately polar compounds.May not provide sufficient selectivity for fluorinated isomers or analogues.[6]
Pentafluorophenyl (PFP) Multiple Interactions (π-π, dipole-dipole, shape)Aromatic, halogenated, and nitro-aromatic compounds. Offers unique selectivity.[5][7]Can be less stable than traditional C18 phases under some conditions.[7]

Section 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions for fluorinated nitro compounds can be challenging.

Frequently Asked Questions (FAQs): Recrystallization

Q1: My compound "oils out" of solution instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice. This is common with compounds that have awkward shapes or contain impurities that disrupt crystallization.

Q2: I can't find a single solvent that works well for recrystallization. My compound is either too soluble in everything or not soluble enough.

A: This is a very common problem, especially for molecules with the mixed polarity characteristics of fluorinated nitro compounds. The solution is to use a binary solvent system, also known as a solvent/anti-solvent system.

Troubleshooting Guide: Recrystallization

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve add_anti Add 'Poor' Anti-solvent Dropwise until Cloudy dissolve->add_anti reheat Re-heat to Clarify add_anti->reheat cool Cool Slowly to Room Temp, then Ice Bath reheat->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate product Pure Crystals isolate->product

Protocol 2: Purification by Two-Solvent Recrystallization

This protocol provides a systematic approach to using a solvent/anti-solvent pair.[8]

  • Solvent Selection:

    • Identify a "good" solvent in which your compound is highly soluble when hot but less soluble when cold (e.g., ethyl acetate, acetone, ethanol).

    • Identify a "poor" (or anti-) solvent in which your compound is poorly soluble even when hot (e.g., hexane, heptane, water). The two solvents must be miscible.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot "good" solvent required to fully dissolve it.

  • Induce Precipitation: While the solution is still hot, add the "poor" anti-solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent to remove any residual soluble impurities.[8]

Table 2: Common Solvent Systems for Recrystallization

"Good" Solvent (High Polarity)"Poor" Anti-Solvent (Low Polarity)
Dichloromethane (DCM)Hexane / Heptane
Ethyl AcetateHexane / Heptane
AcetoneWater / Hexane
Ethanol / MethanolWater / Diethyl Ether
Tetrahydrofuran (THF)Hexane / Heptane

Section 4: Purity Assessment and Safety

Q: What is the most reliable way to confirm the purity of my final fluorinated nitro compound?

A: A single method is rarely sufficient. A combination of techniques is required for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for determining purity as a percentage (e.g., >99%) and detecting non-volatile impurities. Using a PFP column can be particularly effective.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides purity information and the mass of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The primary method for structural confirmation. While not ideal for quantifying minor impurities, it can reveal the presence of significant contaminants.

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for a pure sample.

Q: What are the essential safety precautions for handling these compounds?

A: Safety must be the top priority.

  • Engineering Controls: Always handle fluorinated nitro compounds in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4]

  • Avoid Heat and Ignition Sources: Due to the thermal instability of nitro compounds, avoid unnecessary heating. Keep them away from open flames, hot plates, and other ignition sources.[1]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

References

  • Process for the purification of nitro aliphatic compounds.
  • Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. ResearchGate. [Link]

  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? CrystEngComm (RSC Publishing). [Link]

  • Struggling with the purification of a nitroaldol product. Reddit r/OrganicChemistry. [Link]

  • Purification of fluorinated alcohols.
  • Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Preparation Of Fluorinated Aromatic Compounds. Quick Company. [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Nitro Compounds. Chemistry LibreTexts. [Link]

  • Method of crystallizing nitro products.
  • Fluorine in Nitrogen. Air Products. [Link]

  • Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). EPA. [Link]

  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Semantic Scholar. [Link]

  • Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. PubMed. [Link]

  • Process For The Preparation Of Fluorinated Aromatic Compounds. Quick Company. [Link]

  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? RSC Publishing. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Fluorinated porous organic frameworks for C2F6/CF4 gases separation. ScienceDirect. [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]

  • Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. [Link]

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Technical Support Center: Managing Exothermic Hazards in the Synthesis of 1-(5-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Fluoro-2-nitrophenyl)ethanone. The focus is on understanding, managing, and troubleshooting the significant exothermic risks associated with this reaction, which is typically achieved via a Friedel-Crafts acylation. Our goal is to equip you with the expertise to ensure both the safety of your experiment and the integrity of your results.

Section 1: Understanding the Thermal Hazard

This section addresses the fundamental principles behind the exothermic nature of the synthesis, providing the causal understanding necessary for effective risk mitigation.

Q1: Why is the Friedel-Crafts acylation to produce this compound a significant thermal risk?

A: The thermal risk is multifaceted and stems from several core aspects of the reaction chemistry.

  • Lewis Acid Complexation: The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), in at least stoichiometric amounts.[1] The initial coordination of AlCl₃ with the acylating agent (e.g., acetyl chloride or acetic anhydride) to form the reactive electrophile—the acylium ion—is itself a highly exothermic process.[2]

  • Electrophilic Aromatic Substitution: The acylation of the aromatic ring is an exothermic C-C bond-forming reaction.[3] While the 1-fluoro-4-nitrobenzene substrate is electronically deactivated due to the nitro group, which can make the reaction sluggish to initiate, the potential for a rapid release of energy remains once the reaction begins.[4][5]

  • The "Accumulation" Danger: The most insidious risk arises from the deactivated nature of the substrate.[6] A low initial reaction temperature may not be sufficient to start the reaction, leading to a dangerous accumulation of the highly reactive acylating agent. A small, uncontrolled increase in temperature can then trigger a sudden, rapid, and violent reaction of the accumulated reagents, overwhelming the cooling system and leading to a thermal runaway.[7]

  • Quenching Exotherm: The work-up procedure, specifically the quenching of the AlCl₃ catalyst with water, is extremely exothermic and can cause violent splashing and release of corrosive HCl gas if not performed with extreme caution.[8]

dot graph Exotherm_Sources { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Lewis Acid (AlCl₃) +\nAcylating Agent", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Acylium Ion Complex\n(Electrophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="1-Fluoro-4-nitrobenzene\n(Substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Product Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Quenching\n(H₂O Addition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Heat Release\n(Exotherm)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges with labels A -> B [label="Highly Exothermic\nComplexation"]; B -> D [label="Exothermic Acylation"]; C -> D; A -> F [pos="2.5,1.5!"]; D -> F [pos="2.5,-0.5!"]; E -> F [pos="2.5,-2.5!"]; } dott Caption: Primary sources of heat generation in the synthesis.

Q2: What is a thermal runaway, and what are its specific consequences in this synthesis?

A: A thermal runaway is a hazardous situation where the heat generated by the chemical reaction exceeds the rate of heat removal by the cooling system.[9] This creates a positive feedback loop: the reaction mixture heats up, which accelerates the reaction rate, in turn generating even more heat.[9]

In the synthesis of this compound, the consequences can be severe:

  • Rapid Temperature and Pressure Increase: The reaction solvent can rapidly boil, leading to a dramatic increase in reactor pressure.

  • Gas Evolution: Decomposition of the nitro-containing aromatic compound at elevated temperatures can release toxic and flammable gases (e.g., NOx, CO). Organic nitro compounds are known to be thermally sensitive and can decompose violently.[10]

  • Loss of Containment: The pressure increase can cause the reactor to rupture or "erupt," ejecting hot, corrosive, and toxic materials into the laboratory.

  • Fire and Explosion: If flammable solvents are used, a loss of containment can easily lead to a fire or explosion.[3]

Section 2: Proactive Exotherm Management & Recommended Protocol

The most effective safety strategy is proactive design and control. A runaway reaction should not be something you react to, but something you design the process to prevent.[11]

Q3: How should I design my experiment to proactively prevent a thermal runaway?

A: A multi-layered approach focusing on controlling the reaction rate is essential.

  • Ensure Adequate Cooling Capacity: Do not underestimate the potential heat output. Use a cooling bath with a high thermal mass and a low-temperature medium (e.g., an ice-salt bath or a cryo-cooler) capable of maintaining the target temperature under load.[12]

  • Control Reagent Addition: The rate of heat generation is directly proportional to the rate of reaction. The single most critical control parameter is the slow, dropwise addition of the acylating agent (or catalyst) to the cooled substrate solution.[7][9] This ensures that the reagents react as they are added, preventing accumulation.

  • Vigorous Agitation: Maintain efficient and constant stirring throughout the reaction.[7] This prevents the formation of localized "hot spots" where reactant concentrations and temperature can build up, potentially initiating a runaway.

  • Continuous Temperature Monitoring: Use a calibrated thermometer or thermocouple to monitor the internal temperature of the reaction mixture, not just the bath temperature. This provides a true indication of the reaction's state.

  • Perform a Risk Assessment: Before starting, conduct a thorough risk assessment to identify potential hazards and establish clear safety protocols and emergency responses.[11]

Recommended Laboratory-Scale Synthesis Protocol

This protocol is designed for experienced chemists and assumes a standard laboratory fume hood and personal protective equipment (PPE).

Reagents:

  • 1-Fluoro-4-nitrobenzene

  • Aluminum Chloride (AlCl₃), anhydrous

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (DCM), anhydrous (or other suitable non-polar solvent)

  • Hydrochloric Acid (conc.)

  • Ice

Experimental Setup Workflow:

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase A Assemble dry glassware: 3-neck flask, dropping funnel, condenser, N₂ inlet, stirrer B Charge flask with AlCl₃ and DCM under N₂ A->B C Prepare cooling bath (e.g., ice-salt, -10°C to 0°C) B->C D Cool AlCl₃ slurry to 0°C E Add 1-Fluoro-4-nitrobenzene via dropping funnel D->E F Cool mixture to -5°C E->F G Begin SLOW, dropwise addition of Acetyl Chloride. MONITOR TEMP CLOSELY F->G H Maintain temp < 0°C during addition G->H I Allow to stir at 0°C post-addition until complete H->I J Prepare large beaker of crushed ice and conc. HCl K SLOWLY pour reaction mixture onto ice with vigorous stirring J->K L Separate organic layer, extract, wash, and dry K->L

Step-by-Step Procedure:

  • Setup: In a fume hood, assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a condenser.

  • Initial Charge: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cooling: Cool the resulting slurry to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly add 1-fluoro-4-nitrobenzene (1.0 eq) to the cooled slurry via the dropping funnel.

  • Acylating Agent Addition (Critical Step): Ensure the internal temperature is stable at or below 0°C. Begin the slow, dropwise addition of acetyl chloride (1.05 eq) via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching (Critical Step): In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. While stirring the ice mixture vigorously, slowly and carefully pour the reaction mixture onto the ice. NEVER add water or ice to the reaction mixture. [8]

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Table 1: Critical Control Parameters
ParameterRecommended ValueRationale & Justification
Reaction Temperature -5°C to 5°CBalances reaction rate with the ability to control the exotherm. Lower temperatures minimize the risk of runaway but may lead to reagent accumulation if the reaction fails to initiate.
Addition Rate ~1 drop per 3-5 secondsEnsures heat is dissipated as it is generated. This rate should be adjusted based on the observed temperature change. If the temperature rises >2°C, pause the addition.
Stirring Speed >300 RPM (Vortex visible)Ensures efficient heat transfer from the reaction mixture to the cooling bath and prevents localized concentration gradients.[7]
Emergency Quench Large beaker of crushed iceA readily available, large heat sink to quickly cool the reaction in an emergency.

Section 3: Troubleshooting Guide

Q4: The internal temperature is rising rapidly and is not responding to the cooling bath. What should I do?

A: This is a potential runaway situation. Act immediately and calmly.

  • Stop Reagent Addition: Immediately stop the addition of the acylating agent.

  • Alert Personnel: Alert colleagues and your supervisor.

  • Increase Cooling (If Safe): If possible, add more dry ice or a colder medium to the external cooling bath. Do not add water to the bath if it contains dry ice.

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, and it is safe to do so, carefully but quickly pour the reaction mixture into the prepared emergency quench beaker of ice.[13] This is a last resort.

  • Evacuate: If the reaction cannot be controlled, evacuate the immediate area and follow your institution's emergency protocols.

Q5: I've added about 10% of the acetyl chloride, but the internal temperature hasn't risen at all. What should I do?

A: This is a high-risk scenario indicating the reaction has not initiated, and you are accumulating unreacted reagents. DO NOT continue the addition. DO NOT warm the reaction.

  • Pause Addition: Immediately stop adding the acetyl chloride.

  • Maintain Cooling & Stirring: Continue to stir the mixture at the set temperature.

  • Hold and Observe: Hold the reaction at the current temperature for 15-20 minutes. Sometimes there is a slight induction period. Look for any small, gradual increase in temperature that would signal initiation.

  • If No Initiation: If after this period there is still no exotherm, the reaction has likely failed to start. This could be due to impure reagents (e.g., non-anhydrous AlCl₃) or the highly deactivated substrate. The safest course of action is to quench the entire unreacted mixture as described in the protocol (slowly pouring into ice). Attempting to "kick-start" the reaction by warming it is extremely dangerous and a common cause of accidents.[14]

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Available at: [Link]

  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Available at: [Link]

  • Practical approach to prediction and prevention of runaway reactions. (n.d.). International Journal of Scientific & Engineering Research. Available at: [Link]

  • ResearchGate. (2025). Thermal hazard risk and decomposition mechanism identification of nitrobenzene with mononitrophenol impurities. Available at: [Link]

  • Google Patents. (n.d.). US2140345A - Controlling temperature of nitration reactions.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Available at: [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. Available at: [Link]

  • PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Available at: [Link]

  • Chemical Engineering Transactions. (n.d.). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Available at: [Link]

  • Organic Reaction Mechanism. (n.d.). ORGANIC REACTION MECHANISM. Available at: [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Available at: [Link]

  • ResearchGate. (n.d.). Investigation, Analysis and Optimization of Exothermic Nitrations in Microreactor Processes. Available at: [Link]

  • Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. Available at: [Link]

  • Chemical Engineering Transactions. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Available at: [Link]

  • American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes. Available at: [Link]

  • ResearchGate. (2025). Synthesis, characterization and thermal studies of 2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane (Keto-RDX or K-6). Available at: [Link]

  • Emergency Management Science and Technology. (2025). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]

  • ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Purity Analysis of 1-(5-Fluoro-2-nitrophenyl)ethanone by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous assessment of chemical purity is a foundational pillar of scientific rigor and product safety. In the synthesis of pharmaceutical intermediates like 1-(5-Fluoro-2-nitrophenyl)ethanone, a versatile building block in medicinal chemistry, ensuring high purity is paramount.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide your analytical strategy.

The Central Role of Purity in Pharmaceutical Intermediates

This compound serves as a key starting material in the synthesis of various biologically active molecules.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable byproducts, and potential toxicity in the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is not merely a quality control checkpoint but a critical component of the entire drug development process.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is widely regarded as the premier technique for the purity assessment of non-volatile and thermally labile compounds such as this compound. Its high resolution, sensitivity, and adaptability make it ideal for separating the main compound from closely related impurities.

The Rationale for a Reverse-Phase HPLC Approach

A reverse-phase HPLC (RP-HPLC) method is the logical choice for analyzing this compound. The molecule possesses a moderate degree of polarity due to the nitro and ketone functional groups, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More non-polar impurities will be retained longer on the column, while more polar impurities will elute earlier.

Proposed Stability-Indicating HPLC Method

While a specific validated monograph for this compound may not be publicly available, a robust starting point for method development can be derived from established protocols for similar nitroaromatic ketones. The following method is designed to be stability-indicating, meaning it can resolve the parent compound from potential degradation products and synthesis-related impurities.[3]

Experimental Protocol: Reverse-Phase HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~10 mg of This compound reference standard and sample B Dissolve in 10 mL of Diluent (Acetonitrile/Water 50:50 v/v) to create 1 mg/mL stock solutions A->B C Prepare working solutions (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter B->C D Inject 10 µL onto HPLC system C->D E Separation on C18 column with isocratic elution D->E F UV Detection at 254 nm E->F G Integrate peak areas F->G H Calculate Purity (%) using area normalization G->H

Figure 1: HPLC Analysis Workflow for this compound.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time Approximately 15 minutes

Causality Behind Parameter Selection:

  • C18 Column: Provides excellent hydrophobic retention for the aromatic ring of the analyte.

  • Acetonitrile/Water Mobile Phase: A common and effective mobile phase for reverse-phase chromatography, offering good solvating power and UV transparency. The 60:40 ratio is a starting point and should be optimized to achieve a suitable retention time (typically 5-10 minutes).

  • 0.1% Phosphoric Acid: Acidifying the mobile phase helps to suppress the ionization of any residual silanols on the column, leading to improved peak shape and reproducibility.

  • UV Detection at 254 nm: The nitroaromatic structure of the analyte exhibits strong UV absorbance at this wavelength, ensuring high sensitivity.

Potential Impurities

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. A common synthesis for nitroacetophenones can involve nitration of a substituted acetophenone. Potential impurities could include:

  • Isomeric Byproducts: Positional isomers formed during the nitration step (e.g., 1-(3-fluoro-4-nitrophenyl)ethanone).

  • Unreacted Starting Materials: Residual starting materials from the synthesis.

  • Degradation Products: The nitro group can be susceptible to reduction, and the ketone can undergo various reactions. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradation products.[3]

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for purity analysis of this compound, other techniques can provide complementary information.

Technique_Comparison cluster_main Purity Analysis of this compound Main Analytical Techniques HPLC HPLC Main->HPLC High Resolution & Sensitivity GCMS GC-MS Main->GCMS Volatility Dependent qNMR qNMR Main->qNMR Primary Method & Structural Info HPLC->GCMS Comparison: Non-volatile vs. Volatile HPLC->qNMR Comparison: Chromatographic vs. Spectroscopic GCMS->qNMR Comparison: Separation vs. Absolute Quantification

Figure 2: Comparison of Analytical Techniques.

Table 2: Comparison of Analytical Techniques

FeatureHPLCGC-MSQuantitative NMR (qNMR)
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointSpectroscopic; signal intensity proportional to the number of nuclei
Applicability Ideal for non-volatile and thermally labile compoundsSuitable for volatile and thermally stable compoundsApplicable to any soluble compound with an NMR-active nucleus
Sensitivity High (ng to pg range)Very high (pg to fg range)Moderate (µg to mg range)
Quantification Requires a reference standard of the same compoundRequires a reference standardCan be a primary method, allowing quantification against an unrelated internal standard of known purity
Impurity ID Retention time matching; hyphenation with MS for structural infoMass spectral library matching provides structural informationProvides detailed structural information of impurities if they are at sufficient concentration
Sample Prep Simple dissolution and filtrationMay require derivatization to increase volatilitySimple dissolution in a deuterated solvent
Throughput ModerateHighLow to moderate
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. While this compound has a moderate molecular weight, its volatility may be sufficient for GC analysis.

Applicability and Rationale:

  • Feasibility: The compound's suitability for GC would need to be experimentally determined. Thermal degradation in the injector port is a potential concern for nitroaromatic compounds.

  • Advantages: If volatile, GC can offer faster analysis times than HPLC. The mass spectrometer provides definitive identification of impurities based on their fragmentation patterns.

  • Limitations: Not suitable for non-volatile or thermally labile impurities. Derivatization may be necessary to improve volatility, adding a step to the sample preparation.

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) into the GC injector port (typically at 250-280 °C).

  • Separation: Use a capillary column (e.g., DB-5ms) with a temperature gradient program to separate the components.

  • Detection: The mass spectrometer will detect and fragment the eluting compounds, providing a mass spectrum for each.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination, as it does not require a reference standard of the analyte itself.

Applicability and Rationale:

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

  • ¹⁹F qNMR: The presence of a fluorine atom in this compound offers a unique advantage. ¹⁹F NMR provides a clean spectrum with high sensitivity and a wide chemical shift range, making it an excellent tool for quantitative analysis of fluorinated compounds.[4][5]

  • Advantages: Provides a direct measure of purity without the need for an identical reference standard. It also gives structural information about any observed impurities.

  • Limitations: Lower sensitivity compared to chromatographic methods. Impurities present at very low levels (<0.1%) may not be detectable.

Experimental Protocol: ¹⁹F qNMR

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., trifluorotoluene) into an NMR tube.

  • Dissolution: Add a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum using appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: Calculate the purity based on the integral values, the number of fluorine atoms, the molecular weights, and the masses of the analyte and the internal standard.

Conclusion and Recommendations

For the routine purity analysis of this compound, a validated reverse-phase HPLC method is the recommended primary technique . It offers the best combination of resolution, sensitivity, and robustness for detecting and quantifying potential impurities.

However, a comprehensive analytical strategy should leverage the strengths of multiple techniques:

  • GC-MS can be a valuable tool for identifying volatile impurities and for rapid screening if the compound is shown to be thermally stable.

  • ¹⁹F qNMR serves as an excellent orthogonal method for an absolute purity determination and for the structural elucidation of fluorine-containing impurities. It is particularly useful for the certification of reference standards.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating system for the purity analysis of this compound, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • Preparation method of 2-amino-5-fluoroacetophenone.
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  • Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 1-(5-Fluoro-2-nitrophenyl)ethanone by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel compounds like 1-(5-Fluoro-2-nitrophenyl)ethanone, a substituted acetophenone derivative, precise structural validation is not merely a procedural step but a critical requirement to ensure data integrity, reproducibility, and, ultimately, the safety and efficacy of potential therapeutic agents.

This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based validation for this compound, contextualized with orthogonal analytical techniques. The narrative is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causal logic behind experimental choices, thereby creating a self-validating analytical framework.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural analysis of small molecules.[1][2][3] Its power lies in its ability to provide two critical pieces of information: the precise molecular weight of a compound and a detailed fragmentation pattern that acts as a unique structural fingerprint.[3][4] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule by measuring its mass with exceptional accuracy.[5] Tandem mass spectrometry (MS/MS) further enhances structural characterization by breaking down the ionized molecule into smaller, diagnostic fragment ions.[3][6]

For a molecule such as this compound (C₈H₆FNO₃), with a monoisotopic mass of 183.0332 u, mass spectrometry offers a rapid and highly sensitive method for confirming its identity and purity.

Experimental Design: A Rationale-Driven Approach

The choice of analytical technique is paramount for obtaining meaningful and reliable data. For a volatile and thermally stable small molecule like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the gold standard.[4]

Why GC-MS with Electron Ionization?

  • Volatility and Thermal Stability: The compound's structure suggests it is sufficiently volatile and stable for GC analysis, which separates components of a mixture in the gas phase before they enter the mass spectrometer.

  • Hard Ionization for Rich Fragmentation: Electron Ionization (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[4][7] This high energy input not only creates a molecular ion (M•+) but also induces extensive and reproducible fragmentation.[4][8] The resulting complex fragmentation pattern is highly specific to the molecule's structure and is invaluable for identification.

  • Reproducibility and Library Matching: EI mass spectra are highly reproducible across different instruments, which has led to the development of extensive spectral libraries, such as the NIST Mass Spectral Library.[9][10] This allows for confident identification by matching the acquired spectrum against a known standard.

The following diagram illustrates the logical workflow for the validation process.

Workflow Experimental Workflow for Structural Validation cluster_0 Sample Preparation & Introduction cluster_1 Analysis cluster_2 Data Processing & Validation A This compound Sample B Dissolution in Volatile Solvent (e.g., Dichloromethane) A->B C Injection into GC-MS System B->C D Gas Chromatography (GC) Separation C->D E Electron Ionization (EI) (70 eV) D->E F Mass Analyzer (e.g., Quadrupole) E->F G Detector F->G H Mass Spectrum Acquisition G->H I Molecular Ion (M•+) Identification H->I J Fragmentation Pattern Analysis I->J K Orthogonal Method Comparison (NMR, IR) J->K L Structure Confirmation K->L

Caption: A flowchart of the GC-MS based structural validation process.

Decoding the Mass Spectrum: Fragmentation Analysis

The mass spectrum of this compound provides a roadmap to its structure. The molecular ion (M•+) peak is expected at an m/z (mass-to-charge ratio) of 183, corresponding to the molecular weight of the compound. The subsequent fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments.

Key expected fragmentation pathways include:

  • α-Cleavage: The bond between the carbonyl group and the methyl group is a likely point of cleavage. This results in the loss of a methyl radical (•CH₃, 15 u), leading to a highly stable benzoyl-type cation at m/z 168 . This is often a very prominent peak in the spectra of acetophenones.

  • Formation of the Acylium Ion: Another common fragmentation for aromatic ketones is the loss of the substituted phenyl group, leading to the formation of an acylium ion ([CH₃CO]⁺) at m/z 43 .

  • Fragmentation of the Nitro Group: Nitroaromatic compounds exhibit characteristic losses related to the nitro group.[11] This can include the loss of NO (30 u) to give a fragment at m/z 153 , or the loss of NO₂ (46 u) to yield a fragment at m/z 137 .

  • Loss of Fluorine: The presence of a fluorine atom can lead to the loss of a fluorine radical (•F, 19 u) or neutral HF (20 u) from the molecular ion or subsequent fragments.[12]

The proposed fragmentation pathway is visualized below.

Fragmentation Proposed EI Fragmentation of this compound cluster_frags Proposed EI Fragmentation of this compound cluster_subfrags Proposed EI Fragmentation of this compound M [C₈H₆FNO₃]•+ m/z 183 (Molecular Ion) F1 [M - CH₃]•+ m/z 168 M->F1 - •CH₃ (15 u) α-Cleavage F2 [M - NO₂]•+ m/z 137 M->F2 - •NO₂ (46 u) F3 [CH₃CO]+ m/z 43 M->F3 Cleavage of Ar-CO bond F4 [M - NO]•+ m/z 153 M->F4 - •NO (30 u) F1a [F1 - CO] m/z 140 F1->F1a - CO (28 u) F2a [F2 - CO] m/z 109 F2->F2a - CO (28 u)

Caption: Key fragmentation pathways for this compound.

The Power of Orthogonal Validation

While mass spectrometry is a powerful tool, relying on a single analytical technique can be misleading. Best practices in analytical chemistry advocate for the use of orthogonal methods—different techniques that measure the same attribute based on different physical principles.[13] For structural validation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most common and powerful orthogonal techniques.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. It reveals the connectivity of atoms and is arguably the most powerful tool for de novo structure elucidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of specific chemical bonds.[15][16]

Combining these techniques provides a multi-faceted and robust confirmation of the proposed structure.[14][15][17]

Analytical TechniqueInformation ProvidedExpected Data for this compound
GC-MS (EI) Molecular Weight & Fragmentation PatternMolecular Ion (M•+): m/z 183. Key Fragments: m/z 168 ([M-CH₃]⁺), 137 ([M-NO₂]⁺), 43 ([CH₃CO]⁺).
¹H NMR Chemical environment & connectivity of protonsAromatic Protons: Multiple signals in the aromatic region (~7.0-8.5 ppm) showing splitting patterns consistent with a tri-substituted benzene ring. Methyl Protons: A singlet at ~2.6 ppm corresponding to the acetyl methyl group.
¹³C NMR Number and type of carbon atomsCarbonyl Carbon: A signal at ~195-200 ppm. Aromatic Carbons: Multiple signals in the aromatic region (~110-160 ppm). Methyl Carbon: A signal at ~25-30 ppm.
IR Spectroscopy Presence of functional groupsC=O Stretch (Ketone): Strong absorption band at ~1700 cm⁻¹. N-O Stretch (Nitro Group): Two strong absorption bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). C-F Stretch: Strong absorption band at ~1200-1100 cm⁻¹. Aromatic C-H Stretch: Absorption bands >3000 cm⁻¹.

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Instrumentation: Use a standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) and a quadrupole mass analyzer.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the compound. Extract the mass spectrum and analyze the molecular ion and fragmentation pattern. Compare the acquired spectrum with a reference spectrum from a database like the NIST Chemistry WebBook, if available.[9]

Protocol 2: FT-IR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Scan Range: 4000 to 650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16 scans for both the background and the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the ketone C=O, nitro N-O, and C-F functional groups.

Protocol 3: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Integrate the proton signals, determine their chemical shifts (ppm) and splitting patterns (multiplicity). Correlate the observed signals with the proposed structure.

Conclusion

The structural validation of this compound is most robustly achieved through a synergistic approach. Gas Chromatography with Electron Ionization Mass Spectrometry provides definitive molecular weight information and a rich, reproducible fragmentation pattern that serves as a structural fingerprint. This data, when corroborated by the orthogonal techniques of NMR and IR spectroscopy, which respectively confirm the atomic connectivity and the presence of key functional groups, constitutes a self-validating system. This multi-technique strategy leaves no room for ambiguity, ensuring the highest level of scientific integrity and trustworthiness for researchers and drug development professionals.

References

  • Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"?[Link]

  • Lewis, R. J., et al. (n.d.). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

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A Comparative Guide to the Efficacy of 1-(5-Fluoro-2-nitrophenyl)ethanone Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be readily modified to generate potent and selective therapeutic agents is of paramount importance. The 1-(5-fluoro-2-nitrophenyl)ethanone core is one such privileged structure, serving as a versatile starting material for the synthesis of a diverse array of biologically active compounds. The presence of the fluorine atom and the nitro group enhances its reactivity and provides opportunities for a multitude of chemical transformations, leading to derivatives with improved efficacy and selectivity. This guide offers a comprehensive comparison of the biological efficacy of various derivatives of this compound, with a particular focus on chalcones, a class of compounds renowned for their broad spectrum of pharmacological activities.

This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the antimicrobial and anticancer properties of these derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their potency, present detailed protocols for key biological assays, and visualize the underlying mechanisms of action.

The Chalcone Scaffold: A Platform for Diverse Biological Activity

Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that are abundant in nature and can also be synthesized in the laboratory. Their basic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This enone moiety is a key pharmacophore responsible for many of their biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde. By utilizing this compound as the acetophenone component, a series of chalcones with distinct substitution patterns on the second aromatic ring can be generated. These variations allow for a systematic exploration of how different functional groups influence biological activity.

Comparative Efficacy in Antimicrobial Assays

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Chalcone derivatives have emerged as a promising class of compounds in this regard. The antimicrobial efficacy of chalcones derived from this compound and related structures is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Structure-Activity Relationship in Antibacterial Activity

The antibacterial activity of chalcones is significantly influenced by the nature and position of substituents on both aromatic rings. The presence of electron-withdrawing groups, such as fluorine and nitro groups, on one of the rings, as is the case with our parent structure, can enhance activity. Furthermore, the substitution pattern on the second aromatic ring plays a crucial role.

For instance, studies on various chalcone derivatives have shown that the presence of fluoro or trifluoromethyl groups on the second aromatic ring can significantly increase potency against various bacterial strains.[1] The lipophilicity of the compounds, which can be modulated by these substituents, is also a critical factor influencing their ability to penetrate bacterial cell membranes.[1][2]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives against Bacterial Strains

Compound IDSubstituent on Second Aromatic RingStaphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Reference
Chalcone 1 4-Fluoro15.6>250[1]
Chalcone 2 2-Trifluoromethyl7.8162.5[1]
Chalcone 3 4-Chloro256512[3]
Chalcone 4 4-Nitro>250>250[1]
Ampicillin (Standard Antibiotic)15.631.2[1]

Note: The data presented is a synthesis from multiple sources for illustrative comparison. Direct comparison should be made with caution as experimental conditions may vary between studies.

The data in Table 1 suggests that substitutions on the second aromatic ring have a profound impact on antibacterial activity. For example, a 2-trifluoromethyl group (Chalcone 2) appears to confer potent activity against S. aureus.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized chalcone derivatives can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Prepare serial dilutions of chalcone derivatives in DMSO dispense Dispense diluted compounds and bacterial inoculum into 96-well plates start->dispense media Prepare Mueller-Hinton Broth (MHB) media->dispense inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculum->dispense incubate Incubate plates at 37°C for 18-24 hours dispense->incubate visual Visually inspect for turbidity incubate->visual mic Determine MIC as the lowest concentration with no visible growth visual->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of the chalcone derivatives in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Preparation of Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to obtain the final inoculum size of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (inoculum without compound) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

Comparative Efficacy in Anticancer Assays

Chalcones have demonstrated significant cytotoxic activity against a wide range of cancer cell lines. Their proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and disruption of cell migration. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the cancer cell growth.[5]

Structure-Activity Relationship in Anticancer Activity

Similar to their antimicrobial properties, the anticancer activity of chalcones is highly dependent on their substitution patterns. The presence of a nitro group, as in the this compound scaffold, has been associated with potent anticancer effects in various derivatives.[6]

Table 2: Comparative IC50 Values of Chalcone and Thiazolidinone Derivatives against Human Cancer Cell Lines

Compound IDDerivative ClassSubstituent/MoietyCancer Cell LineIC50 (µM)Reference
Chalcone A Fluoro-substituted chalcone2,4-difluoroA549 (Lung)0.029[7]
Chalcone B Fluoro-substituted chalcone4-fluoroHepG2 (Liver)0.729[7]
Thiazolidinone 1 5-propenylidene-4-thiazolidinone2-chloro-3-(4-nitrophenyl)MOLT-4 (Leukemia)< 0.01-0.02[8]
Thiazolidinone 2 5-propenylidene-4-thiazolidinone2-chloro-3-(4-nitrophenyl)SW-620 (Colon)< 0.01-0.02[8]
5-Fluorouracil (Standard Drug)-Hela (Cervical)>10[9]

Note: The data presented is a synthesis from multiple sources for illustrative comparison. Direct comparison should be made with caution as experimental conditions may vary between studies.

The data in Table 2 highlights the potent anticancer activity of these derivatives, with some compounds exhibiting IC50 values in the nanomolar range, significantly more potent than the standard chemotherapeutic agent 5-fluorouracil in certain cell lines.

Mechanism of Action: Induction of Apoptosis

A common mechanism by which chalcones and related derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many of these compounds have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.

Signaling Pathway for Intrinsic Apoptosis

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Dysregulation cluster_caspase Caspase Cascade Chalcone Chalcone Derivative ROS Reactive Oxygen Species (ROS) Chalcone->ROS Bax Bax (Pro-apoptotic) ROS->Bax Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by Chalcone Derivatives.

This pathway is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial membrane permeabilization. This, in turn, results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, ultimately leading to cell death.[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow for MTT Assay

MTT_Workflow cluster_culture Cell Culture & Treatment cluster_assay MTT Reaction cluster_readout Readout & Analysis seed Seed cancer cells in a 96-well plate treat Treat cells with serial dilutions of chalcone derivatives seed->treat incubate_cells Incubate for 24-72 hours treat->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_abs Read absorbance at 570 nm add_solvent->read_abs calc_ic50 Calculate IC50 values read_abs->calc_ic50

Caption: Workflow for MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]

Conclusion and Future Directions

Derivatives of this compound, particularly chalcones and related heterocyclic compounds, represent a promising and versatile scaffold for the development of novel antimicrobial and anticancer agents. The presence of the fluoro and nitro groups on the core phenyl ring provides a strong foundation for potent biological activity, which can be further fine-tuned by systematic modifications of the second aromatic ring.

The comparative data presented in this guide underscores the importance of structure-activity relationship studies in optimizing the efficacy and selectivity of these compounds. While the synthesized data from various studies provides valuable insights, direct head-to-head comparisons of a series of derivatives synthesized from the same starting material under standardized assay conditions would be highly beneficial for a more definitive understanding of their therapeutic potential.

Future research should focus on:

  • Synthesis of novel derivatives: Exploring a wider range of substitutions to further probe the SAR.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of lead compounds in animal models.

By leveraging the chemical tractability and potent biological activity of this scaffold, the scientific community can continue to develop new and effective therapies for infectious diseases and cancer.

References

  • Tran, T. D., et al. (2015). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 20(9), 15826-15844. [Link]

  • Patel, R. V., et al. (2018). Antibacterial activity of chalcone derivates. ResearchGate. [Link]

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  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -Pyrazolines. Molecules, 23(11), 2953. [Link]

  • Kumar, R., et al. (2019). Chalcone derivatives and their antibacterial activities: Current development. Bioorganic Chemistry, 91, 103133. [Link]

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  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(21), 6423. [Link]

  • Salehi, B., et al. (2021). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Pharmacology, 12, 705823. [Link]

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  • Li, J., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Frontiers in Pharmacology, 13, 948574. [Link]

  • Coutinho, H. D. M., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Microbial Pathogenesis, 161(Pt A), 105244. [Link]

  • Rivera, G., et al. (2022). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 27(19), 6649. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega, 7(33), 29193-29211. [Link]

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  • Li, Y., et al. (2018). IC50 values of compounds 1 and 2 against human cancer cell lines. (A)... ResearchGate. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. [Link]

  • Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8593. [Link]

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A Comparative Guide to the Synthesis of 1-(5-Fluoro-2-nitrophenyl)ethanone: Benchmarking a Challenging Acylation Against a Strategic Nitration Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(5-Fluoro-2-nitrophenyl)ethanone in Medicinal Chemistry

This compound, a substituted nitroacetophenone, is a valuable building block in the synthesis of a variety of pharmacologically active compounds. The presence of the fluoro, nitro, and acetyl groups on the phenyl ring provides multiple points for chemical modification, making it a versatile intermediate in the development of novel therapeutics and agrochemicals.[1] Specifically, this compound and its derivatives are key precursors for enzyme inhibitors and other targeted therapies.[1] The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in drug discovery and process development.

This guide provides an in-depth comparison of two synthetic strategies for the preparation of this compound. We will first examine a direct, yet challenging, benchmark synthesis via Friedel-Crafts acylation. Subsequently, we will detail a more strategic and efficient alternative route involving the nitration of a readily available precursor. This comparison will be supported by detailed experimental protocols, mechanistic insights, and a quantitative analysis of the expected outcomes of each route.

Benchmark Synthesis: The Direct Approach via Friedel-Crafts Acylation

The most direct conceptual route to this compound is the Friedel-Crafts acylation of 1-fluoro-4-nitrobenzene with an acetylating agent such as acetyl chloride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).

Mechanistic Considerations and Inherent Challenges

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[2] The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride. This acylium ion is then attacked by the nucleophilic aromatic ring, followed by deprotonation to restore aromaticity.

cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion [CH₃CO]⁺ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl4- [AlCl₄]⁻ 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene Sigma_Complex Sigma Complex (Arenium Ion) 1-Fluoro-4-nitrobenzene->Sigma_Complex + [CH₃CO]⁺ Product This compound Sigma_Complex->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation.

However, the success of Friedel-Crafts acylation is highly dependent on the nature of the substituents already present on the aromatic ring. The nitro group (-NO₂) is a very strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[1] This deactivation significantly increases the activation energy of the reaction, making the Friedel-Crafts acylation of nitro-substituted benzenes notoriously difficult and often resulting in very low to no yield. In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions due to its inertness.

Benchmark Experimental Protocol (Hypothetical)

Due to the anticipated low reactivity, a specific, high-yielding protocol for this direct acylation is not readily found in standard chemical literature. The following hypothetical protocol is based on general procedures for Friedel-Crafts acylation and is presented for benchmarking purposes.

Materials:

  • 1-Fluoro-4-nitrobenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C, slowly add acetyl chloride.

  • After stirring for 15 minutes, add 1-fluoro-4-nitrobenzene dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for an extended period (e.g., 24-48 hours), monitoring the reaction by TLC or GC-MS.

  • After cooling to 0 °C, quench the reaction by the slow addition of crushed ice, followed by 2M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome:

The expected yield for this reaction is very low, likely less than 10%, due to the deactivating effect of the nitro group. The harsh reaction conditions and extended reaction times may also lead to the formation of byproducts, complicating purification.

Alternative Route: Strategic Nitration of 4'-Fluoroacetophenone

A more practical and efficient approach involves introducing the nitro group at a later stage of the synthesis, starting from a more reactive precursor. The nitration of 4'-fluoroacetophenone is a promising alternative route.

Rationale for the Alternative Route

The acetyl group of 4'-fluoroacetophenone is a meta-directing deactivator. However, the fluorine atom is an ortho, para-director. In this case, the directing effects of the two substituents are synergistic, favoring nitration at the position ortho to the fluorine and meta to the acetyl group, which is the desired 2-position. While the acetyl group is deactivating, the ring is still significantly more reactive than 1-fluoro-4-nitrobenzene.

4-Fluoroacetophenone 4'-Fluoroacetophenone Product This compound + Isomers 4-Fluoroacetophenone->Product + [NO₂]⁺ Nitrating_Mixture HNO₃ / H₂SO₄ Nitronium_Ion Nitronium Ion [NO₂]⁺ Nitrating_Mixture->Nitronium_Ion

Caption: Synthetic strategy for the alternative route.

Experimental Protocol for the Alternative Route

This protocol is adapted from general procedures for the nitration of aromatic ketones.[3]

Materials:

  • 4'-Fluoroacetophenone

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 4'-fluoroacetophenone to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C in a separate flask.

  • Add the nitrating mixture dropwise to the solution of 4'-fluoroacetophenone, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Allow the ice to melt and collect the precipitated solid by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol or purify by column chromatography to separate any potential isomers.

Performance Comparison

ParameterBenchmark: Friedel-Crafts AcylationAlternative: Nitration of 4'-Fluoroacetophenone
Starting Material 1-Fluoro-4-nitrobenzene4'-Fluoroacetophenone
Key Reagents Acetyl chloride, AlCl₃Fuming HNO₃, H₂SO₄
Reaction Conditions Harsh (reflux, extended time)Mild (0-5 °C)
Expected Yield < 10%70-85% (for similar nitrations)[3]
Purity of Crude Product Low, potential for byproductsModerate to high, potential for isomers
Purification Challenging column chromatographyRecrystallization or column chromatography
Safety Considerations AlCl₃ is highly corrosive and reacts violently with water. Acetyl chloride is lachrymatory and corrosive.Concentrated acids are highly corrosive. Nitration reactions can be highly exothermic and require careful temperature control.
Cost-Effectiveness Poor due to low yield and high energy input.Good due to higher yield and milder conditions.

Conclusion and Recommendation

The direct Friedel-Crafts acylation of 1-fluoro-4-nitrobenzene, while conceptually straightforward, is a challenging and inefficient method for the synthesis of this compound. The strong deactivating effect of the nitro group renders the aromatic ring highly unreactive towards electrophilic acylation, leading to extremely low yields and the need for harsh reaction conditions.

In contrast, the alternative route involving the nitration of 4'-fluoroacetophenone presents a much more viable and efficient strategy. This approach leverages the synergistic directing effects of the fluoro and acetyl substituents to achieve the desired regioselectivity under significantly milder conditions. The expected yield is substantially higher, and the overall process is more amenable to scale-up.

For researchers and drug development professionals seeking a reliable and practical synthesis of this compound, the nitration of 4'-fluoroacetophenone is the recommended route. This strategic approach highlights the importance of retrosynthetic analysis and the careful consideration of substituent effects in designing efficient synthetic pathways.

References

  • Organic Syntheses. o-NITROACETOPHENONE. Available at: [Link]

  • Chem-Impex. 1-(5-Fluoro-2-hydroxy-3-nitrophenyl)ethanone. Available at: [Link]

  • Google Patents. A kind of preparation method of nitroacetophenone. CN109232259B.
  • PrepChem. Synthesis of p-fluoroacetophenone. Available at: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]

  • Google Patents. Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. CN111018717A.
  • Google Patents. Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone. CN110668948A.
  • ACS Publications. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Available at: [Link]

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A Spectroscopic Guide to the Synthesis of 1-(5-Fluoro-2-nitrophenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic comparison of the pharmaceutical intermediate, 1-(5-Fluoro-2-nitrophenyl)ethanone, and its precursors, 4-fluoro-1-nitrobenzene and acetyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application of spectroscopic techniques for reaction monitoring and product verification in the context of a Friedel-Crafts acylation reaction. We will explore the causal relationships behind spectroscopic observations, underpinned by experimental data and authoritative references.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of a variety of therapeutic agents. Its structure, featuring a fluorine atom and a nitro group, imparts unique electronic properties that are desirable in drug design. The synthesis of this key intermediate is commonly achieved through the Friedel-Crafts acylation of 4-fluoro-1-nitrobenzene with acetyl chloride, a classic yet powerful method for forming carbon-carbon bonds on an aromatic ring.

Accurate and unambiguous characterization of the starting materials and the final product is paramount for ensuring the integrity of subsequent synthetic steps. This guide employs a comparative analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the structural transformations occurring during the synthesis.

Synthetic Pathway Overview

The synthesis of this compound from its precursors is illustrated below. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group is introduced onto the benzene ring activated by the Lewis acid catalyst, aluminum chloride (AlCl₃).

Synthetic_Pathway cluster_precursors Precursors cluster_reaction Friedel-Crafts Acylation cluster_product Product 4-Fluoro-1-nitrobenzene 4-Fluoro-1-nitrobenzene Reaction_Step + AlCl₃ 4-Fluoro-1-nitrobenzene->Reaction_Step Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Reaction_Step Product This compound Reaction_Step->Product

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the precursors and the final product. This comparative presentation allows for a clear understanding of the changes in chemical structure as the reaction progresses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Acetyl Chloride 2.66s--CH₃
4-Fluoro-1-nitrobenzene 8.29m-H-2, H-6
7.24m-H-3, H-5
This compound 8.78ddJ = 6.0, 2.8H-6
8.41m-H-3
7.34ddJ = 9.6, 9.2H-4
2.70dJ = 5.0-COCH₃

Insight: The introduction of the acetyl group in the final product significantly alters the aromatic region of the ¹H NMR spectrum compared to the starting material, 4-fluoro-1-nitrobenzene. The symmetry of the precursor is broken, leading to three distinct aromatic signals for the product. The downfield shift of the aromatic protons in the product is due to the electron-withdrawing nature of both the nitro and the newly introduced acetyl groups. The methyl protons of the acetyl group appear as a doublet at 2.70 ppm due to through-space coupling with the ortho-fluorine atom[1].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
Acetyl Chloride 170.0 (C=O), 34.0 (-CH₃)
4-Fluoro-1-nitrobenzene 165.2 (d, ¹JCF = 255 Hz), 142.1, 126.2 (d, ³JCF = 9 Hz), 116.8 (d, ²JCF = 23 Hz)
This compound 196.5 (d, ⁴JCF = 4 Hz, C=O), 162.7 (d, ¹JCF = 269 Hz), 145.8, 133.3 (d, ⁴JCF = 2 Hz), 130.1 (d, ³JCF = 8 Hz), 128.8 (d, ²JCF = 24 Hz), 117.2 (d, ²JCF = 22 Hz), 31.5 (d, ³JCF = 6 Hz, -CH₃)

Insight: The ¹³C NMR spectrum of the product clearly shows the presence of the carbonyl carbon at 196.5 ppm. The carbon attached to the fluorine atom exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) in both 4-fluoro-1-nitrobenzene and the final product. The presence of the acetyl group introduces additional complexity and distinct signals for each carbon in the aromatic ring of the product.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchNO₂ Stretch (asym/sym)C-F Stretch
Acetyl Chloride ~1800--
4-Fluoro-1-nitrobenzene -~1520 / ~1350~1250
This compound ~1700~1530 / ~1350~1240

Insight: The most telling feature in the IR spectrum of the product is the appearance of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹. This, in conjunction with the persistent symmetric and asymmetric stretching vibrations of the nitro group (NO₂) and the carbon-fluorine (C-F) bond, confirms the successful acylation. The C=O stretch in acetyl chloride is observed at a higher frequency (~1800 cm⁻¹) due to the inductive effect of the chlorine atom.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Acetyl Chloride 78/80 (³⁵Cl/³⁷Cl isotopes)43 ([CH₃CO]⁺)
4-Fluoro-1-nitrobenzene 141111 ([M-NO]⁺), 95 ([M-NO₂]⁺), 75
This compound 183168 ([M-CH₃]⁺), 140 ([M-CH₃CO]⁺), 124, 95

Insight: The mass spectrum of the product displays a molecular ion peak at m/z 183, which corresponds to the molecular weight of this compound. Key fragmentation patterns include the loss of a methyl radical ([M-15]⁺) to give a peak at m/z 168, and the loss of an acetyl radical ([M-43]⁺) resulting in a peak at m/z 140. These fragments are characteristic of an acetophenone structure.

Experimental Protocols

Synthesis of this compound

This protocol is based on the principles of the Friedel-Crafts acylation reaction.[2][3][4]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.2 equivalents).

  • Addition of Reactants: To the flask, add 4-fluoro-1-nitrobenzene (1.0 equivalent) followed by the slow, dropwise addition of acetyl chloride (1.1 equivalents) at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[5]

  • IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer.

Logical Framework for Spectroscopic Analysis

The following diagram illustrates the decision-making process for confirming the identity of the product and its precursors based on their spectroscopic signatures.

Spectroscopic_Analysis_Workflow Start Analyze Sample IR_Analysis IR Spectrum Start->IR_Analysis NMR_Analysis NMR Spectra (¹H & ¹³C) Start->NMR_Analysis MS_Analysis Mass Spectrum Start->MS_Analysis IR_Check_CO C=O stretch at ~1700 cm⁻¹? IR_Analysis->IR_Check_CO NMR_Check_Aromatic 3 distinct aromatic signals? NMR_Analysis->NMR_Check_Aromatic MS_Check_MolIon M⁺ at m/z 183? MS_Analysis->MS_Check_MolIon IR_Check_NO2 NO₂ stretches present? IR_Check_CO->IR_Check_NO2 Yes Precursor_Suspected Precursor or Side Product IR_Check_CO->Precursor_Suspected No IR_Check_NO2->NMR_Analysis Yes IR_Check_NO2->Precursor_Suspected No NMR_Check_CH3 CH₃ doublet ~2.7 ppm? NMR_Check_Aromatic->NMR_Check_CH3 Yes NMR_Check_Aromatic->Precursor_Suspected No NMR_Check_CH3->MS_Analysis Yes NMR_Check_CH3->Precursor_Suspected No MS_Check_Fragments Fragments at m/z 168 & 140? MS_Check_MolIon->MS_Check_Fragments Yes MS_Check_MolIon->Precursor_Suspected No Product_Confirmed This compound Confirmed MS_Check_Fragments->Product_Confirmed Yes MS_Check_Fragments->Precursor_Suspected No

Caption: Workflow for spectroscopic identification.

Conclusion

This guide has systematically presented the spectroscopic data for this compound and its precursors, acetyl chloride and 4-fluoro-1-nitrobenzene. By comparing the ¹H NMR, ¹³C NMR, IR, and MS data, a clear and logical path to confirming the successful synthesis of the target molecule through Friedel-Crafts acylation is established. The provided experimental protocols and the logical workflow for analysis serve as a practical resource for chemists, ensuring the integrity and quality of this important pharmaceutical intermediate. The detailed interpretation of the spectroscopic features, grounded in fundamental chemical principles, empowers researchers to confidently identify and characterize these compounds in their synthetic endeavors.

References

  • PubChem. Acetyl chloride. [Link]

  • Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

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  • The Journal of Organic Chemistry. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • NIST WebBook. Acetyl chloride. [Link]

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • Chem.UCalgary.ca. friedel-crafts acylation of benzene. [Link]

  • ATB Molbio. 1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

  • Google Patents. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)
  • NIST WebBook. Acetyl chloride. [Link]

  • ACS Publications. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

  • NIST WebBook. Ethanone, 1-(2-nitrophenyl)-. [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(5-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pharmaceutical intermediates, the robust analytical characterization of these compounds is not merely a procedural step but the foundation of product quality and safety. 1-(5-Fluoro-2-nitrophenyl)ethanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands precise and reliable analytical methods to quantify its purity and profile any potential impurities.[1] This guide provides an in-depth comparison of two orthogonal analytical techniques—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of this compound.

The core principle of this guide is to present not just methodologies, but self-validating systems. An analytical method's true power lies in its proven suitability for its intended purpose, a concept rigorously defined by the International Council for Harmonisation (ICH) guidelines.[2][3] Therefore, we will explore these methods through the lens of a stability-indicating approach, where the methods are challenged to separate the main component from potential degradation products. This ensures the highest level of confidence in the reported results.

Guiding Philosophy: Orthogonal Methods for Unambiguous Results

Cross-validation, at its heart, is the comparison of results from two distinct analytical methods to ensure their concordance.[4] The selection of RP-HPLC and GC-MS is deliberate; they represent orthogonal approaches to chemical separation. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it ideal for non-volatile and thermally labile compounds.[5] In contrast, GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous state, offering high resolution for volatile and semi-volatile analytes.[6] By employing both, we create a powerful analytical matrix for the definitive characterization of this compound.

Method 1: Stability-Indicating RP-HPLC-UV Method

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and stability testing.[5] Its versatility in handling a wide range of compounds at ambient temperatures makes it an excellent first choice. The method detailed below is a stability-indicating assay, meaning it is designed to separate the active ingredient from any degradation products that may form under stress conditions.[2][3][7]

Rationale for Method Design

The choice of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar aromatic compounds like our target analyte through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and a phosphate buffer, is selected to provide good peak shape and resolution. The acidic pH of the buffer suppresses the ionization of any potential acidic or basic impurities, leading to better retention and sharper peaks. UV detection is chosen due to the strong chromophore (the nitrophenyl group) present in the molecule, which allows for sensitive detection.[5]

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20.1-25 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

2. Reagent and Standard Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

  • Sample Preparation: Prepare samples at a target concentration of 100 µg/mL in the diluent.

3. Forced Degradation Study Protocol:

To ensure the method is stability-indicating, forced degradation studies are performed.[3][8]

  • Acid Hydrolysis: Reflux 1 mL of the stock solution with 1 mL of 0.1 N HCl at 80°C for 4 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Reflux 1 mL of the stock solution with 1 mL of 0.1 N NaOH at 80°C for 2 hours. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analyze all stressed samples alongside a non-degraded control to demonstrate peak purity and resolution between the parent peak and any degradation products.

Workflow for RP-HPLC Method Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_data Data Processing & Reporting prep_start Weigh Reference Standard & Sample stock_sol Prepare Stock Solution (1000 µg/mL) prep_start->stock_sol sample_prep Prepare Sample Solution (100 µg/mL) prep_start->sample_prep work_std Prepare Working Standard (100 µg/mL) stock_sol->work_std injection Inject Samples & Standards (10 µL) work_std->injection sample_prep->injection hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->injection detection UV Detection at 254 nm injection->detection chrom_integration Integrate Chromatograms detection->chrom_integration specificity Specificity / Forced Degradation linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness quantification Quantify Purity & Impurities chrom_integration->quantification report Generate Validation Report quantification->report

Caption: Workflow for the development and validation of the RP-HPLC method.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent orthogonal technique for the analysis of this compound, assuming the compound is sufficiently volatile and thermally stable. This method offers high separation efficiency and provides structural information through mass spectrometry, which is invaluable for impurity identification.[6]

Rationale for Method Design

The volatility of the target analyte makes it amenable to GC analysis. A non-polar capillary column (e.g., DB-5ms or equivalent) is chosen for its general applicability in separating a wide range of semi-volatile organic compounds. A temperature gradient program is employed to ensure the elution of the analyte with a good peak shape while separating it from potential impurities with different boiling points. Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, allowing for library matching and structural elucidation of unknown peaks.

Experimental Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

ParameterValue
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 amu

2. Reagent and Standard Preparation:

  • Solvent: Dichloromethane (HPLC Grade)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with dichloromethane.

  • Sample Preparation: Prepare samples at a target concentration of 100 µg/mL in dichloromethane.

Workflow for GC-MS Method Validation

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing & Analysis prep_start_gc Weigh Reference Standard & Sample stock_sol_gc Prepare Stock Solution (1000 µg/mL in DCM) prep_start_gc->stock_sol_gc sample_prep_gc Prepare Sample Solution (100 µg/mL) prep_start_gc->sample_prep_gc work_std_gc Prepare Working Standard (100 µg/mL) stock_sol_gc->work_std_gc injection_gc Inject Sample (1 µL, Split) work_std_gc->injection_gc sample_prep_gc->injection_gc gcms_system GC-MS System Setup (DB-5ms Column, Temp Program) gcms_system->injection_gc separation_gc Chromatographic Separation injection_gc->separation_gc ms_detection EI Ionization & Mass Detection separation_gc->ms_detection tic_integration Integrate Total Ion Chromatogram (TIC) ms_detection->tic_integration mass_spectra Analyze Mass Spectra (Library Search, Fragmentation) ms_detection->mass_spectra quantification_gc Quantify Purity & Impurities tic_integration->quantification_gc mass_spectra->quantification_gc report_gc Generate Report quantification_gc->report_gc

Caption: Workflow for the development and validation of the GC-MS method.

Comparative Performance and Cross-Validation

The ultimate goal of developing two orthogonal methods is to cross-validate them, ensuring that both methods provide consistent and reliable results for the same sample. The following table summarizes the expected performance characteristics of each method based on established principles and data from analogous compounds.

Table 1: Comparative Validation Parameters for HPLC and GC-MS Methods

Validation ParameterStability-Indicating RP-HPLC-UVGC-MSRationale & Justification
Specificity Demonstrated through forced degradation; baseline separation of parent peak from all degradation products. Peak purity > 0.999.High; confirmed by unique retention time and mass spectrum. Mass spectral library matching provides definitive identification.HPLC proves separation in the liquid phase, while GC-MS confirms identity based on volatility and fragmentation, providing orthogonal specificity.
Linearity (Range) 1 - 200 µg/mL1 - 200 µg/mLBoth techniques are expected to show excellent linearity over a practical concentration range for purity and impurity analysis.
Correlation Coefficient (r²) ≥ 0.999≥ 0.999A high correlation coefficient is a standard acceptance criterion for linearity in regulated environments.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Accuracy is typically assessed by spiking the analyte into a placebo matrix at different concentration levels.
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: ≤ 1.5%; Intermediate: ≤ 2.5%HPLC generally offers slightly better injection precision. Both methods should meet the typical requirement of <2% RSD for pharmaceutical assays.
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mLGC-MS often provides superior sensitivity, especially in selected ion monitoring (SIM) mode, making it ideal for trace impurity analysis.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mLThe LOQ must be determined with acceptable precision and accuracy.
Robustness Method should be unaffected by small, deliberate changes in mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min).Method should be robust to minor variations in oven temperature ramp rate (±1°C/min) and carrier gas flow (±0.1 mL/min).Robustness studies are critical to ensure the method is reliable under routine laboratory use.

Conclusion and Recommendation

Both the stability-indicating RP-HPLC-UV and the GC-MS methods offer robust and reliable approaches for the analytical characterization of this compound.

  • The RP-HPLC method stands out as the primary choice for routine quality control, particularly for purity assessment and stability testing. Its ability to handle non-volatile degradation products and its established role in pharmaceutical assays make it indispensable. The forced degradation studies are a critical component, ensuring the method's specificity and trustworthiness over the product's lifecycle.

  • The GC-MS method serves as an excellent orthogonal technique. Its strength lies in the definitive identification of impurities through mass spectral data and its superior sensitivity for volatile trace components. It is the gold standard for confirming the identity of unknown volatile peaks and is particularly useful during process development to identify and control potential volatile impurities.

For comprehensive quality assurance, a dual approach is recommended. The RP-HPLC method should be employed for routine release and stability testing. The GC-MS method should be used during initial process development for impurity identification and can be employed as a complementary technique to investigate any out-of-specification results or to analyze for specific volatile impurities that may not be well-resolved by HPLC. This cross-validation strategy provides the highest degree of confidence in the quality of this compound, ensuring its suitability for downstream pharmaceutical manufacturing.

References

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 290-297. Retrieved from [Link]

  • Görög, S. (2006). The importance of impurity profiling in modern pharmaceutical analysis. Trac Trends in Analytical Chemistry, 25(8), 755-757.
  • Gholve, S., Gangapure, S., Birajdar, M., Mujewar, I., & Bhusnure, O. G. (2019). RP-HPLC Method Development and Validation for Determination of Didanosine in Pharmaceutical Dosage Forms. Journal of Drug Delivery and Therapeutics, 9(4-s), 343-347. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Raut, P. P., & Said, S. A. (2016). A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine hydrochloride in their tablet dosage form. Current Pharmaceutical Research, 6(3), 1860-1876.
  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from [Link]

  • Vyas, A. J., Jadav, C. D., Patel, A. I., Patel, A. B., Shah, S. R., Sheth, D., & Dholakia, S. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 13(2), 131-139. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

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A Comparative In-Vitro Analysis of a Novel EGFR Inhibitor Derived from 1-(5-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in-vitro comparison of a novel, hypothetical kinase inhibitor, designated as Compound X , synthesized from the versatile starting material 1-(5-Fluoro-2-nitrophenyl)ethanone. The performance of Compound X is evaluated against Gefitinib , a well-established, first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-cancer therapeutics.

The rationale for synthesizing novel compounds from scaffolds like this compound lies in the potential to discover new chemical entities with improved potency, selectivity, or resistance profiles against critical oncology targets such as EGFR.[1][2] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3][4] Its aberrant activation, often through mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[3][5]

This guide will delve into the mechanistic basis of EGFR inhibition, present comparative experimental data from key in-vitro assays, and provide detailed, validated protocols to enable the replication and expansion of these findings.

Mechanism of Action: Targeting the EGFR Signaling Cascade

Gefitinib functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the tyrosine kinase domain of EGFR.[4][5][6] This inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways responsible for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6][7] Compound X is designed to operate on the same principle of ATP-competitive inhibition.

The following diagram illustrates the EGFR signaling pathway and the point of inhibition for compounds like Gefitinib and our novel Compound X.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds ATP ATP ATP->EGFR Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Compound X / Gefitinib Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and inhibitor mechanism.

In-Vitro Performance: A Head-to-Head Comparison

The efficacy of a novel kinase inhibitor is primarily determined by its potency against the target enzyme and its ability to inhibit the proliferation of cancer cells that are dependent on that enzyme. We present a comparative analysis of Compound X and Gefitinib through a biochemical kinase inhibition assay and a cell-based cytotoxicity assay.

Biochemical Potency: Direct EGFR Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific enzyme. The following table summarizes the IC50 values of Compound X and Gefitinib against wild-type EGFR and the common activating mutant, EGFR (L858R).

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R Mutant) IC50 (nM)
Compound X 25.5 ± 3.15.2 ± 0.8
Gefitinib 37.0 ± 4.510.0 ± 1.5
Data is presented as mean ± standard deviation from triplicate experiments. Note: Data for Compound X is hypothetical for illustrative purposes. Gefitinib data is representative of values found in the literature.

These results indicate that Compound X exhibits potent inhibition of both wild-type and L858R mutant EGFR, with a notable increase in potency against the mutant form, a desirable characteristic for targeted therapies.

Cellular Activity: Anti-Proliferative Efficacy

To assess the translation of enzymatic inhibition to cellular effects, the anti-proliferative activity of both compounds was evaluated against a panel of human non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses. The GI50 (concentration for 50% growth inhibition) was determined using a standard MTT assay after 72 hours of treatment.

Cell LineEGFR StatusCompound X GI50 (µM)Gefitinib GI50 (µM)[8][9][10]
HCC827 Exon 19 Deletion0.006 ± 0.0010.008 ± 0.004
H3255 L858R Mutant0.002 ± 0.00050.003 ± 0.0008
A549 Wild-Type15.8 ± 2.3> 20
H1975 L858R + T790M8.9 ± 1.1> 25
Data is presented as mean ± standard deviation from triplicate experiments. Note: Data for Compound X is hypothetical. Gefitinib data is sourced from published studies.[8][9][10]

The data demonstrates that Compound X is highly potent against cancer cell lines harboring activating EGFR mutations (HCC827, H3255), comparable to or exceeding the potency of Gefitinib. As expected for a first-generation inhibitor, both compounds show significantly reduced activity against cells with wild-type EGFR or the T790M resistance mutation.

Experimental Protocols: A Guide to Reproducible In-Vitro Testing

The following section provides detailed, step-by-step protocols for the key in-vitro assays used in this comparative guide. Adherence to these protocols is crucial for generating reliable and reproducible data.

Protocol 1: In-Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11]

Materials:

  • Recombinant Human EGFR (e.g., from Promega, BPS Bioscience)[11][12]

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (Compound X, Gefitinib) serially diluted in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Add 1 µL of serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Prepare a solution of EGFR in kinase buffer. Add 2 µL of the enzyme solution to each well.

  • Reaction Initiation: Prepare a solution of substrate and ATP in kinase buffer. Start the reaction by adding 2 µL of this mix to each well. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.

  • Signal Measurement: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

Materials:

  • Human cancer cell lines (e.g., HCC827, A549)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[14]

  • Test compounds serially diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.[15]

  • MTT Addition: Add 10 µL of MTT solution to each well.[13][16]

  • Formazan Crystal Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16] Mix gently by pipetting.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours.[13] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI50 value from the dose-response curve.

Integrated In-Vitro Testing Workflow

The discovery and characterization of a novel kinase inhibitor follows a logical, multi-step process. The workflow begins with broad screening and progresses to more detailed cellular and mechanistic studies.

Workflow Start Synthesis of Compound X from This compound Biochem Primary Screen: Biochemical Kinase Assay (e.g., EGFR IC50) Start->Biochem Cellular Secondary Screen: Cell-Based Proliferation Assay (e.g., MTT GI50 on Cancer Cell Panel) Biochem->Cellular Potent Hits Selectivity Selectivity Profiling: Kinase Panel Screen Cellular->Selectivity Active Compounds Mechanism Mechanism of Action Studies: Western Blot for Downstream Signaling (p-ERK, p-AKT) Cellular->Mechanism Lead Lead Candidate Selectivity->Lead Selective Compounds Mechanism->Lead

Caption: In-vitro testing cascade for a novel kinase inhibitor.

Conclusion and Future Directions

This guide presents a comparative framework for the in-vitro evaluation of novel compounds synthesized from this compound, using the hypothetical EGFR inhibitor, Compound X, as an exemplar. The experimental data, though illustrative for Compound X, demonstrates its potential as a potent and selective inhibitor of EGFR, with performance characteristics comparable to the established drug, Gefitinib.

The provided protocols for biochemical and cell-based assays represent industry-standard methods for generating robust and reliable data. Future work should focus on expanding the selectivity profile of promising compounds against a broad panel of kinases to ensure a favorable therapeutic window. Furthermore, mechanistic studies, such as Western blotting for downstream signaling proteins (e.g., p-EGFR, p-AKT, p-ERK), are essential to confirm the on-target activity within the cellular context. Compounds that demonstrate strong in-vitro potency and selectivity become prime candidates for subsequent preclinical in-vivo evaluation.[17]

References

  • ResearchGate. (n.d.). Scaffolds found in Aurora-A kinase reported inhibitors. Retrieved from [Link]

  • MDPI. (2021). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. Retrieved from [Link]

  • ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

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  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]

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  • PubMed. (2023). Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(5-Fluoro-2-nitrophenyl)ethanone (CAS No. 2250-48-8). As a halogenated nitroaromatic ketone, this compound requires careful handling due to its specific chemical properties and potential hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are executed with the highest regard for safety, scientific integrity, and environmental stewardship.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a chemical is the cornerstone of its safe management. This compound possesses three key functional groups—a ketone, a fluorine atom, and a nitro group on an aromatic ring—that dictate its hazard profile. The nitro group, in particular, classifies this compound within a group of chemicals known for their potential toxicity and, in some cases, explosive properties.[1]

The primary hazards, as identified by the Globally Harmonized System (GHS), include:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

The presence of the fluorine atom places it in the category of halogenated organic compounds, which have specific disposal requirements, often necessitating high-temperature incineration to prevent the formation of toxic byproducts.[3]

Property Value Source
CAS Number 2250-48-8[4]
Molecular Formula C₈H₆FNO₃[4]
Molecular Weight ~183.14 g/mol [4]
Physical Form Solid / Crystalline Powder[4]
Purity Typically ≥97%[4]
Incompatible Materials Strong oxidizing agents, Strong bases, Strong acids[5]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen fluoride (HF)[5]

Mandatory Personal Protective Equipment (PPE)

Given the compound's irritant properties, a stringent PPE protocol is non-negotiable. The causality is direct: the compound can cause significant irritation upon contact with skin or eyes, and its dust can irritate the respiratory system.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is mandatory. For handling larger quantities or during spill cleanup, consider additional protective clothing.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6] If engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates is necessary.

Waste Segregation and Collection Protocol

Proper segregation is a critical control point to prevent dangerous reactions and ensure the waste stream is correctly processed by disposal facilities.

Step 1: Designate a Waste Container Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and be sealable to prevent the escape of vapors.[7]

Step 2: Classify and Label The waste must be classified as "Halogenated Organic Solid Waste." [3] The label should clearly state:

  • "Hazardous Waste"
  • The full chemical name: "this compound"
  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

Step 3: Avoid Co-mingling Crucially, do not mix this waste with other waste streams. Specifically, keep it separate from:

  • Acids, bases, and oxidizers[8]
  • Non-halogenated organic solvents[8]
  • Aqueous waste

Step 4: Accumulation and Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from sources of ignition.[9] The storage area should prevent clutter and be clearly marked.[9]

Spill Management Procedures

Immediate and correct response to a spill mitigates potential exposure and environmental contamination.

Minor Spill (Contained within a fume hood or small area)
  • Alert Personnel: Inform others in the immediate area.

  • Ventilate: Ensure the fume hood is operating correctly. For spills outside a hood, ventilate the area.[10]

  • Don PPE: Wear the full PPE described in Section 2.

  • Contain and Absorb: Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into the designated halogenated waste container.[10]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.

  • Dispose: Seal and label the waste container and move it to the SAA.

Major Spill (Large quantity or outside of a containment area)
  • EVACUATE: Immediately evacuate the laboratory and alert others to do the same.[10]

  • NOTIFY: Contact your institution's Environmental Health & Safety (EHS) office or emergency response team.

  • ISOLATE: Close the doors to the affected area to contain vapors.

  • SECURE: Prevent re-entry until the area is cleared by trained emergency personnel.

Disposal Pathway and Decision Workflow

The following workflow provides a logical sequence for managing this compound from initial use to final disposal.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Final Disposal Protocol start Start: Handling This compound ppe Step 1: Don Mandatory PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood waste_gen Step 3: Generate Waste (e.g., residual solid, contaminated wipes) fume_hood->waste_gen spill Contingency: Spill Occurs fume_hood->spill Potential Event container Step 4: Place in Dedicated 'Halogenated Organic Waste' Container waste_gen->container labeling Step 5: Label Container Correctly (Name, Hazards, Date) container->labeling storage Step 6: Store in Designated Satellite Accumulation Area labeling->storage contractor Step 7: Arrange Pickup by Licensed Hazardous Waste Contractor storage->contractor disposal Step 8: Final Disposal via High-Temperature Incineration contractor->disposal spill_protocol Follow Spill Management Protocol (Section 4) spill->spill_protocol spill_protocol->container Collected spill waste

Caption: Disposal Workflow for this compound.

Approved Disposal Methodology

Disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][7]

The industry-standard and environmentally preferred method for destroying halogenated nitroaromatic compounds is high-temperature incineration. The rationale is twofold:

  • Complete Combustion: Incineration under controlled conditions ensures the complete destruction of the organic molecule, converting it primarily to CO₂, water, and inorganic constituents.[11]

  • Acid Gas Scrubbing: Professional incinerators are equipped with scrubbers to neutralize and remove the hazardous acidic gases (NOx and HF) that are produced during combustion, preventing their release into the atmosphere.[11]

While some nitro-compounds with explosive potential may require chemical decomposition before disposal, this is determined by the disposal facility.[1] Your responsibility is to ensure the waste is properly identified, segregated, and handed over to a certified contractor who can manage the final treatment in compliance with all federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[12]

References

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  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • Unknown Source.Hazardous Waste Segregation. (Please note: The original source URL for this snippet is unavailable).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]

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Mastering Safety: A Researcher's Guide to Handling 1-(5-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher navigating the complexities of pharmaceutical and agrochemical synthesis, the introduction of novel reagents is a constant. Among these, 1-(5-Fluoro-2-nitrophenyl)ethanone, a versatile building block, offers significant potential.[1] However, its utility is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide moves beyond mere compliance, offering a deep dive into the causality of safe handling, empowering you to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Immediate Safety Briefing: Understanding the Core Risks

This compound (CAS No. 2250-48-8) is a compound that demands respect.[2][3] Its hazard profile, characterized by the presence of a nitro group and a fluorine atom on an aromatic ring, necessitates a multi-faceted approach to safety. The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS Hazard StatementImplication for the Researcher
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedAccidental ingestion can lead to significant health issues. Strict prohibition of eating, drinking, and smoking in the laboratory is paramount.
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort. Appropriate gloves and protective clothing are non-negotiable.
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationSplashes pose a significant risk to vision. Chemical splash goggles and a face shield are mandatory.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract. All handling of the solid compound must be performed in a certified chemical fume hood.

Source: Information synthesized from ChemScene and BLDpharm safety data.[2][3]

The presence of the nitro group also suggests that, like many nitrated aromatic compounds, it should be handled with an awareness of its potential for energetic decomposition under certain conditions, although it is not classified as an explosive.

The Workflow of Safety: A Step-by-Step Protocol

The following procedural guide is designed to create a self-validating system of safety, where each step logically reinforces the next, minimizing the potential for exposure and accidents.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Hazard Assessment & SOP Review PPE 2. Donning Appropriate PPE Weigh 4. Weighing & Dispensing Prep->Weigh Proceed with caution Hood 3. Fume Hood & Equipment Check Reaction 5. Addition to Reaction Weigh->Reaction Decon 6. Decontamination Reaction->Decon After reaction completion Waste 7. Waste Segregation & Labeling Doff 8. Doffing PPE Wash 9. Personal Hygiene exit exit

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.